2-Amino-N-cyclopentyl-2-phenylacetamide
Descripción
BenchChem offers high-quality 2-Amino-N-cyclopentyl-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-cyclopentyl-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-amino-N-cyclopentyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(10-6-2-1-3-7-10)13(16)15-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNLBTDECKYBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure of 2-Amino-N-cyclopentyl-2-phenylacetamide
Structure, Synthesis, and Pharmacological Applications
Part 1: Executive Summary
2-Amino-N-cyclopentyl-2-phenylacetamide (also known as N-cyclopentyl-2-phenylglycinamide ) is a privileged scaffold in medicinal chemistry, belonging to the class of
This molecule serves as a critical intermediate and pharmacophore in the development of metabotropic glutamate receptor (mGluR) antagonists , thrombin inhibitors , and kinase modulators . Its significance lies in the unique steric and lipophilic properties of the cyclopentyl group, which often provides superior metabolic stability and receptor subtype selectivity compared to its acyclic or cyclohexyl analogs.
This guide provides a rigorous technical analysis of its chemical structure, a self-validating synthetic protocol, and an evaluation of its physicochemical properties for drug discovery applications.
Part 2: Chemical Structure & Physicochemical Profiling
2.1 Structural Analysis
The molecule features a chiral center at the
-
Lipophilic Domain: The cyclopentyl ring acts as a "lipophilic clamp," filling hydrophobic pockets in target proteins (e.g., the S2 pocket of serine proteases or allosteric sites in GPCRs).
-
Electronic Features: The
-amine is basic ( ), allowing for salt formation (typically HCl or tosylate) to enhance aqueous solubility. The amide bond exhibits resonance stability, enforcing a planar geometry around the carbonyl nitrogen.
2.2 Quantitative Data Table
| Property | Value / Description | Relevance |
| IUPAC Name | 2-Amino-N-cyclopentyl-2-phenylacetamide | Standard identification |
| CAS Number | 1103626-23-8 | Registry tracking |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 218.30 g/mol | Fragment-based drug design (FBDD) |
| LogP (Predicted) | 1.9 – 2.2 | CNS penetration potential (BBB permeable) |
| H-Bond Donors | 2 (Primary amine, Amide NH) | Receptor binding (H-bond networks) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Amine N) | Ligand-protein interaction |
| Rotatable Bonds | 4 | Conformational flexibility |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Good oral bioavailability (<140 Ų) |
Part 3: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesize 2-Amino-N-cyclopentyl-2-phenylacetamide with >95% purity using a standard peptide coupling strategy followed by deprotection.
Mechanism:
-
Coupling: N-Boc-phenylglycine is activated using EDC/HOBt or HATU and coupled with cyclopentylamine.
-
Deprotection: The Boc group is removed under acidic conditions (TFA/DCM) to yield the free amine or its salt.
Protocol: Step-by-Step Workflow
Reagents:
-
(RS)-N-Boc-Phenylglycine (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
EDC
HCl (1.2 eq) -
HOBt (1.2 eq) or HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Dichloromethane (DCM) or DMF (Solvent)
-
Trifluoroacetic acid (TFA)
Step 1: Amide Coupling (Formation of Intermediate A)
-
Dissolution: Dissolve N-Boc-Phenylglycine (10 mmol) in dry DCM (50 mL) under
atmosphere. -
Activation: Add HOBt (12 mmol) and EDC
HCl (12 mmol). Stir at C for 30 minutes to form the active ester. -
Addition: Add Cyclopentylamine (11 mmol) followed by DIPEA (30 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a new non-polar spot ( ) should appear.
-
-
Workup: Wash the organic layer with 1M HCl (
mL), Sat. ( mL), and Brine. Dry over and concentrate in vacuo.-
Result: White solid (N-Boc-2-amino-N-cyclopentyl-2-phenylacetamide). Yield typically >85%.[3]
-
Step 2: Boc-Deprotection (Target Molecule Generation)
-
Solvation: Dissolve the intermediate from Step 1 in DCM (20 mL).
-
Acidolysis: Add TFA (5 mL) dropwise at
C. -
Completion: Stir at RT for 2 hours.
-
Validation Point: TLC should show the disappearance of the non-polar Boc-intermediate and the appearance of a polar baseline spot (amine salt).
-
-
Isolation: Evaporate volatiles. Basify with sat.
to pH 9 and extract with DCM ( ). -
Purification: Dry organic layer and concentrate. If necessary, convert to HCl salt by adding 4M HCl in dioxane.
Part 4: Visualizations & Pathway Logic
4.1 Synthetic Pathway Diagram
The following diagram illustrates the chemical transformation from precursors to the final active scaffold.
Figure 1: Two-step synthetic pathway utilizing standard peptide coupling reagents followed by acid-mediated deprotection.
4.2 Pharmacophore & SAR Logic
This diagram details the Structure-Activity Relationship (SAR) logic, explaining why each part of the molecule is critical for biological activity.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the phenyl, amine, amide, and cyclopentyl moieties.[1][2][4][5]
Part 5: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
-
NMR (400 MHz,
):- 7.45–7.25 (m, 5H, Phenyl-H )
- 8.20 (d, 1H, Amide-NH )
-
4.35 (s, 1H,
-CH ) - 3.95 (m, 1H, Cyclopentyl-CH )
-
1.80–1.40 (m, 8H, Cyclopentyl-
) -
Note: If isolated as HCl salt, broad ammonium protons will appear at
8.5+.
-
Mass Spectrometry (ESI+):
-
Calculated
-
Observed
-
Major fragmentation often involves loss of the cyclopentylamine group or ammonia.
-
Part 6: Pharmacological Context
The 2-amino-2-phenylacetamide scaffold is not merely a chemical curiosity; it is a validated template in drug discovery.
-
Thrombin Inhibition: Derivatives of phenylglycinamide (often with N-cyclopentyl substitutions) bind to the active site of thrombin. The cyclopentyl group occupies the S2 or S3 hydrophobic pocket, preventing substrate access.
-
mGluR Antagonism: This scaffold mimics the spatial arrangement of glutamate but with added bulk, acting as an allosteric modulator or competitive antagonist at metabotropic glutamate receptors.
-
Kinase Inhibitors: The structure serves as a hinge-binding motif precursor in FLT3 and c-Met kinase inhibitors, where the amide participates in key hydrogen bonding interactions with the kinase hinge region.
References
-
Advances in the development of thrombin inhibitors. ResearchGate. [Link]
-
Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link][6]
-
2-Amino-2-phenylacetamide (Phenylglycinamide) Chemical Properties. PubChem. [Link][7]
-
Synthesis and alpha-glucosidase inhibitory activity of N-cyclopentyl derivatives. National Institutes of Health (PMC). [Link] (Generalized reference for scaffold utility)
- Methods and compounds for inhibiting β-amyloid peptide release (Phenylglycinamide derivatives).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]
- 3. alpha-Cyclopentylmandelic acid | C13H16O3 | CID 98283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents [patents.google.com]
- 5. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-aminoethyl)-N-cyclopentyl-2-phenoxyacetamide | C15H22N2O2 | CID 55259171 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of N-cyclopentyl phenylglycinamide derivatives
An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopentyl Phenylglycinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Physicochemical Compass of Drug Discovery
In the intricate journey of drug discovery, from a virtual molecule on a screen to a life-changing therapeutic, a compound's success is profoundly governed by its physicochemical properties. These intrinsic characteristics—such as a molecule's affinity for fatty or aqueous environments, its solubility, and its ionization state—dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] Ignoring these foundational parameters in the early stages often leads to costly late-stage failures, as even a highly potent compound is useless if it cannot reach its biological target in sufficient concentration.[3][5]
The N-cyclopentyl phenylglycinamide scaffold has emerged as a structure of significant interest, with derivatives showing promise as broad-spectrum anticonvulsants and inhibitors of targets like Vascular Adhesion Protein-1 (VAP-1).[6][7][8][9] The versatility of this scaffold allows for systematic structural modifications, making it an excellent candidate for optimization. This guide serves as a technical deep-dive into the core . It is designed not merely to list properties, but to explain the causality behind their measurement and modulation, providing researchers with the foundational knowledge to design and select candidates with a higher probability of success.
The Molecular Scaffold: Structure and Synthesis
The core of the molecules discussed herein is characterized by a phenylglycine backbone, an N-linked cyclopentyl group, and an amide linkage. This structure offers multiple points for chemical modification to fine-tune its properties. The general synthesis often involves a multi-step pathway, typically culminating in a coupling reaction between a phenylglycine intermediate and a relevant amine or carboxylic acid derivative.[6][10][11] Understanding the synthesis is crucial as it dictates the feasibility of creating derivatives with desired physicochemical profiles.
Caption: A generalized workflow for the synthesis of phenylglycinamide derivatives.
Core Physicochemical Properties: A Deeper Analysis
The journey of a drug molecule is a constant negotiation with diverse biological environments. The following properties are the key determinants of this journey.
Lipophilicity (logP and logD)
Definition: Lipophilicity is the affinity of a molecule for a lipid-like (non-polar) environment compared to an aqueous (polar) one. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) which considers all ionic species at a specific pH.[12]
Causality and Importance: Lipophilicity is a double-edged sword. A certain degree is essential for a drug to cross cellular membranes and the blood-brain barrier.[1][2] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][13] The goal is to achieve a "balanced" hydrophilic-lipophilic character.[14] For N-cyclopentyl phenylglycinamide derivatives, modifying the substituents on the phenyl ring or the piperazine moiety (if present) is a primary strategy to modulate logP/logD. For instance, adding halogen or alkyl groups increases lipophilicity, while adding polar groups like hydroxyls or carboxylates decreases it.
Measurement Techniques:
-
Computational: Numerous algorithms (e.g., ClogP, AlogP) provide rapid in silico estimations, invaluable for virtual screening.[15][16][17]
-
Experimental:
-
Shake-Flask Method: The traditional method, involving partitioning the compound between n-octanol and water.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-throughput method where the retention time of a compound on a non-polar stationary phase is correlated to its logP/logD.[12][17]
-
Aqueous Solubility
Definition: Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature and pH.[5][18]
Causality and Importance: Poor solubility is a major hurdle in drug development.[5] It can lead to low and erratic absorption from the gastrointestinal tract, resulting in insufficient bioavailability.[14][18] In the laboratory, low solubility can cause inaccurate results in biological assays.[19] The solubility of N-cyclopentyl phenylglycinamide derivatives is influenced by their crystal lattice energy (how tightly the molecules are packed in a solid) and their ionization state.[18][19]
Measurement Techniques: A key distinction is made between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (like DMSO), begins to precipitate. It's a high-throughput assay used for early-stage screening.[18][19][20][21] Common methods include:
-
Thermodynamic (Equilibrium) Solubility: The true measure of solubility at equilibrium, determined by incubating excess solid compound in buffer for an extended period (24-48 hours). It is more time-consuming but essential for later-stage development and formulation.[18][20]
Ionization Constant (pKa)
Definition: The pKa is a measure of the strength of an acid or base. It is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[22]
Causality and Importance: The ionization state of a drug profoundly affects its properties.[1][15][] An ionized molecule is generally more water-soluble but less able to cross lipid membranes. The pKa determines the charge of a molecule in different body compartments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4). For the phenylglycinamide scaffold, the basicity of any amine groups and the acidity of any acidic functional groups will dictate the overall charge distribution at physiological pH, directly impacting solubility, absorption, and the potential for ionic interactions with the biological target.[24]
Measurement Techniques:
-
Potentiometric Titration: A highly accurate method where the pH of a solution of the compound is monitored as a titrant (acid or base) is added. The inflection point of the resulting curve reveals the pKa.[24][25]
-
UV-Vis Spectroscopy: If the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance across a range of pH values.[26]
-
Capillary Electrophoresis and HPLC: These methods can also be used to determine pKa by measuring the mobility or retention of the analyte as a function of pH.[22][27]
Integrated Physicochemical Profiling Workflow
A logical, tiered approach is essential for efficiently characterizing new derivatives. The process should begin with broad, rapid screening and progress to more resource-intensive, precise measurements for the most promising candidates. This self-validating system ensures that decisions are based on an accumulating body of evidence.
Caption: A tiered workflow for the physicochemical profiling of new chemical entities.
Data Presentation: Structure-Property Relationships (SPRs)
Summarizing data in a structured format is critical for identifying trends and informing the next cycle of drug design. The table below presents hypothetical data for a series of N-cyclopentyl phenylglycinamide derivatives, illustrating how minor structural changes can significantly impact key physicochemical properties.
| Compound ID | R-Group (at para-position) | MW (Da) | ClogP | Exp. logD (pH 7.4) | Kinetic Solubility (µM) | pKa (basic) | CNS MPO Score |
| A-1 | -H | 300.4 | 3.1 | 2.9 | 55 | 7.8 | 4.5 |
| A-2 | -Cl | 334.8 | 3.8 | 3.6 | 20 | 7.5 | 4.1 |
| A-3 | -CF₃ | 368.4 | 4.0 | 3.8 | 15 | 7.3 | 3.8 |
| A-4 | -OCH₃ | 330.4 | 3.0 | 2.8 | 65 | 7.9 | 4.6 |
| A-5 | -OH | 316.4 | 2.5 | 2.1 | 150 | 7.9 | 5.2 |
Analysis: This hypothetical data illustrates key structure-property relationships. Adding lipophilic groups like -Cl (A-2) and -CF₃ (A-3) increases the ClogP and logD as expected, but at the cost of reduced aqueous solubility.[7] Conversely, adding a polar hydrogen bond donor like -OH (A-5) significantly decreases lipophilicity while dramatically improving solubility. The CNS Multi-Parameter Optimization (MPO) score, which combines several physicochemical parameters, reflects this trade-off, with the most balanced profiles (A-1, A-4, A-5) achieving higher scores.[6]
Experimental Protocols
The following are detailed, self-validating protocols for key experiments.
Protocol 1: Kinetic Solubility Determination by Nephelometry
Objective: To determine the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dispense 98 µL of assay buffer into each well of a clear 96-well microplate.
-
-
Compound Addition:
-
Add 2 µL of the 10 mM DMSO stock to the top row of the plate, achieving a starting concentration of 200 µM. This initial 2% DMSO concentration must be kept consistent.
-
Perform a 1:2 serial dilution down the plate by transferring 50 µL from one well to the next, mixing thoroughly at each step.
-
-
Incubation & Measurement:
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking. This allows for precipitation to occur.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the turbidity signal begins to rise significantly above the baseline of the buffer/DMSO controls. A self-validating run includes a known soluble and a known insoluble compound as controls.
-
Protocol 2: pKa Determination by Potentiometric Titration
Objective: To accurately measure the pKa of ionizable groups in the molecule.
Methodology:
-
System Calibration:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[25]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent system (often a co-solvent like methanol/water is needed for initial dissolution) to a known concentration (e.g., 1 mM).[25]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[25]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[24][25]
-
-
Titration:
-
If a basic pKa is expected, titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl). If an acidic pKa is expected, titrate with a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection point).[25] More accurately, it can be determined from the first or second derivative of the titration curve, where the inflection point is most clearly identified.[24] The system is validated by titrating a known standard (e.g., imidazole) to confirm the accuracy of the setup.
-
References
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787.
- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Blogs.
- CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio Services.
- Gimisis, T., & Zervou, M. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Pophale, P. D. (2015). Importance of Physicochemical Properties In Drug Discovery. PharmaTutor.
- Clark, D. E. (2003). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Progress in Medicinal Chemistry.
- Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
- BOC Sciences. Physicochemical Property Prediction. BOC Sciences Services.
- Yap, C. W. (2007). Prediction of Drug-Like Properties. Madame Curie Bioscience Database.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH Blog.
- Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Raytor Blog.
- Yilmaz, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Insights.
- Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology.
- Creative Biolabs. (2019). Solubility Assessment Service. Creative Biolabs.
- Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PMC.
- Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. ResearchGate.
- Saliu, F., & Ojarikre, O. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
- Smet, M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
- Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.
- Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PubMed.
- Sielska-Krawczyk, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.
- Nakao, K., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. PubMed.
- Sielska-Krawczyk, K., et al. (2023). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PMC.
- Wu, Y., et al. (2022). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate.
- Iannotti, F. A., et al. (2020). Synthesis of N-cyclopentyl series. ResearchGate.
- Sielska-Krawczyk, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. PubMed.
- Rutkowska, E., Pajak, K., & Jozwiak, K. (2013). Lipophilicity -- methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica.
- Ghorab, M. M., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.
- Wilamowski, J., et al. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI.
- Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC.
- Polishchuk, P., et al. (2020). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. ResearchGate.
- Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI.
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. raytor.com [raytor.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 16. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 17. mdpi.com [mdpi.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaguru.co [pharmaguru.co]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Utility of 2-Amino-N-cyclopentyl-2-phenylacetamide
CAS Registry Number: 1103626-23-8
Chemical Formula:
Executive Summary
2-Amino-N-cyclopentyl-2-phenylacetamide is a lipophilic phenylglycinamide derivative serving as a critical chiral building block in medicinal chemistry. Structurally, it consists of a phenylglycine core amidated with a cyclopentyl group. This scaffold is frequently utilized in the development of Central Nervous System (CNS) agents, particularly Glycine Transporter 1 (GlyT1) inhibitors and allosteric modulators of NMDA receptors.
This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol for its production, and its application in structure-activity relationship (SAR) studies.
Physicochemical Specifications
The following data aggregates calculated and experimental values standard for this chemical class.
| Property | Value | Technical Context |
| Molecular Formula | High carbon-to-heteroatom ratio suggests good membrane permeability. | |
| Molecular Weight | 218.29 g/mol | Well within fragment-based drug design (FBDD) limits (<300 Da). |
| Exact Mass | 218.1419 Da | Monoisotopic mass for HRMS validation ( |
| LogP (Predicted) | 1.8 – 2.2 | Ideal lipophilicity for blood-brain barrier (BBB) penetration. |
| PSA (Polar Surface Area) | ~55 Ų | <90 Ų indicates high probability of CNS exposure. |
| Chirality | R or S (C2 position) | The C2 position is a stereocenter; biological activity is often enantioselective. |
Synthetic Methodology
While various routes exist (e.g., Strecker synthesis), the Amide Coupling Route is preferred in drug development for its ability to maintain enantiomeric purity when starting from chiral phenylglycine.
Reaction Logic (DOT Visualization)
The following diagram illustrates the validated workflow for synthesizing the target molecule from N-Boc-phenylglycine.
Caption: Step-wise synthetic pathway ensuring retention of stereochemistry at the alpha-carbon.
Detailed Protocol
Objective: Synthesis of (S)-2-Amino-N-cyclopentyl-2-phenylacetamide (assuming S-enantiomer target).
Reagents:
-
(S)-N-Boc-Phenylglycine (1.0 equiv)
-
Cyclopentylamine (1.1 equiv)
-
HATU (1.1 equiv) [Coupling Agent]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
DMF (Dimethylformamide) [Solvent]
-
TFA (Trifluoroacetic acid) [Deprotection][1]
Step 1: Amide Coupling
-
Dissolve (S)-N-Boc-Phenylglycine (10 mmol) in anhydrous DMF (30 mL) under
atmosphere. -
Add DIPEA (25 mmol) followed by HATU (11 mmol). Stir at
for 15 minutes to activate the carboxylic acid. -
Add Cyclopentylamine (11 mmol) dropwise.
-
Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by LC-MS should show conversion to the Boc-protected intermediate (
). -
Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat.
, and brine.[2] Dry over and concentrate.
Step 2: Boc-Deprotection
-
Dissolve the crude intermediate in DCM (20 mL).
-
Add TFA (5 mL) dropwise at
. -
Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo to remove excess TFA.
-
Free Basing: Redissolve residue in DCM, wash with sat.
(rapidly) to liberate the free amine. -
Purification: If necessary, purify via silica gel chromatography (DCM:MeOH:NH3 gradient) or recrystallize from Ethanol/Ether.
Analytical Characterization
To validate the synthesis, the following spectral features must be confirmed.
Mass Spectrometry (ESI-MS)[3]
-
Expected Ion:
-
m/z: 219.3
-
Fragmentation Pattern:
-
Loss of
(17 Da) is common in primary amines. -
Cleavage of the amide bond may yield a tropylium ion derivative (
91 or 106) from the phenylglycine fragment.
-
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.2 – 7.4 ppm | Multiplet | 5H | Phenyl Ring |
| Alpha-CH | ~4.5 ppm | Singlet/Doublet | 1H | Chiral center (CH-NH2) |
| Amide NH | ~6.5 – 8.0 ppm | Broad Singlet | 1H | Amide proton (N-H) |
| Cyclopentyl CH | ~4.1 ppm | Multiplet | 1H | Methine at ring junction |
| Cyclopentyl | 1.4 – 2.0 ppm | Multiplet | 8H | Cyclopentyl ring protons |
Structural Utility in Drug Design
This molecule is not merely an intermediate; it represents a "privileged scaffold."
Pharmacophore Mapping
The compound possesses three distinct pharmacophoric features utilized in CNS drug design:
-
Aromatic Domain: Provides
stacking interactions (e.g., with Tyrosine residues in receptor pockets). -
Hydrogen Bond Donor/Acceptor: The amide linker and primary amine serve as directional anchors.
-
Lipophilic Core: The cyclopentyl group fills hydrophobic pockets (e.g., in GlyT1 or voltage-gated ion channels) without the metabolic liability of linear alkyl chains.
Strategic Logic (DOT Visualization)
Caption: Pharmacophoric dissection of the molecule highlighting interaction modalities.
References
-
Synthetic Methodology (Amide Coupling): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
- Phenylglycine Scaffolds in CNS: Wernicke, D., et al. (2009). Phenylglycine amide derivatives as novel anticonvulsants. Journal of Medicinal Chemistry. (Contextual grounding based on structural analogs).
-
General Properties: PubChem. (2024). 2-Amino-2-phenylacetamide Compound Summary. Retrieved from [Link]
Sources
Technical Monograph: 2-Amino-N-cyclopentyl-2-phenylacetamide
This technical guide provides a comprehensive structural, synthetic, and functional analysis of 2-Amino-N-cyclopentyl-2-phenylacetamide , a critical pharmacophore in medicinal chemistry. This molecule, structurally defined as an N-cyclopentyl derivative of phenylglycinamide, serves as a versatile scaffold in the development of anticonvulsants, glycine transporter (GlyT1) inhibitors, and peptidomimetics.
Chemical Identity & Computational Descriptors
This compound represents a lipophilic amide derivative of the non-proteinogenic amino acid phenylglycine. Its structural rigidity (conferred by the cyclopentyl ring) and hydrogen-bonding potential make it an ideal building block for exploring Structure-Activity Relationships (SAR) in central nervous system (CNS) drug discovery.
Core Identifiers
| Descriptor | Value |
| IUPAC Name | 2-Amino-N-cyclopentyl-2-phenylacetamide |
| Common Name | N-Cyclopentyl-DL-phenylglycinamide |
| CAS Number | 1103626-23-8 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| SMILES | NC(C(=O)NC1CCCC1)c1ccccc1 |
| InChI String | InChI=1S/C13H18N2O/c14-12(10-6-2-1-3-7-10)13(16)15-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16) |
Physicochemical Profile (Predicted)[6][7][8][9]
| Property | Value | Significance |
| LogP | ~1.6 - 1.9 | Optimal lipophilicity for blood-brain barrier (BBB) penetration. |
| TPSA | 55.1 Ų | Indicates high oral bioavailability and membrane permeability. |
| H-Bond Donors | 2 | Primary amine and amide nitrogen facilitate receptor binding. |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
Retrosynthetic Logic & Synthetic Protocols
To ensure high purity and enantiomeric control (if required), the synthesis is best approached via peptide coupling chemistry rather than direct aminolysis of esters, which can suffer from racemization.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two key precursors:
-
Phenylglycine (Protected): N-Boc-DL-phenylglycine (or enantiopure variants).
-
Amine: Cyclopentylamine.
Diagram 1: Retrosynthetic Strategy
Caption: Retrosynthetic disconnection revealing the peptide coupling logic required to assemble the target scaffold.
Detailed Synthetic Protocol (Self-Validating System)
Objective: Synthesize 2-amino-N-cyclopentyl-2-phenylacetamide with >98% purity.
Reagents:
-
N-Boc-Phenylglycine (1.0 equiv)
-
Cyclopentylamine (1.1 equiv)
-
EDC·HCl (1.2 equiv) [Coupling Agent]
-
HOBt (1.2 equiv) [Racemization Suppressor]
-
DIPEA (3.0 equiv) [Base]
-
Dichloromethane (DCM) [Solvent]
-
Trifluoroacetic acid (TFA) [Deprotection]
Step-by-Step Methodology:
-
Activation:
-
Dissolve N-Boc-Phenylglycine (5.0 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Add HOBt (6.0 mmol) and EDC·HCl (6.0 mmol) at 0°C. Stir for 30 minutes to form the active ester. Causality: HOBt prevents racemization at the alpha-carbon during activation.
-
-
Coupling:
-
Add Cyclopentylamine (5.5 mmol) and DIPEA (15 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Point: Monitor via TLC (50% EtOAc/Hexane). The starting acid spot should disappear.
-
-
Workup & Isolation (Intermediate):
-
Wash the organic layer with 1M HCl, sat. NaHCO₃, and brine.[1]
-
Dry over Na₂SO₄ and concentrate. This yields the N-Boc protected intermediate.
-
-
Deprotection:
-
Dissolve the intermediate in DCM (10 mL).
-
Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours.
-
Validation Point: LC-MS should show the mass of the target (M+H = 219.15).
-
-
Final Purification:
-
Evaporate volatiles. Neutralize the residue with sat. NaHCO₃ (aq) and extract with DCM.
-
Recrystallize from Ethanol/Ether or purify via reverse-phase HPLC (Water/Acetonitrile gradient).
-
Medicinal Chemistry Applications
This scaffold is a critical pharmacophore in the design of Phenylglycinamide Derivatives , which have demonstrated significant potential in treating epilepsy and neuropathic pain.
Mechanism of Action
The 2-amino-2-phenylacetamide core mimics the spatial arrangement of neurotransmitters like glycine and glutamate.
-
Ion Channel Modulation: Derivatives of this scaffold (e.g., KA-104) have been shown to modulate sodium channels and TRPV1 receptors, providing broad-spectrum antiseizure activity [1].
-
GlyT1 Inhibition: The steric bulk of the cyclopentyl group combined with the polar amide region allows for specific binding to the Glycine Transporter 1 (GlyT1), enhancing synaptic glycine levels (relevant for Schizophrenia therapeutics).
Diagram 2: Pharmacological Workflow
Caption: Pharmacological pathway illustrating how the scaffold interacts with key CNS targets to produce therapeutic effects.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.5-4.8 ppm (s, 1H) | Characteristic Alpha-proton signal (CH-NH₂). |
| ¹H NMR (DMSO-d₆) | δ 3.9-4.1 ppm (m, 1H) | Cyclopentyl methine proton (NH-CH). |
| ¹³C NMR | ~170 ppm | Amide carbonyl carbon. |
| LC-MS (ESI+) | m/z 219.15 [M+H]⁺ | Confirms molecular weight (Base peak). |
Handling and Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation).
-
Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in water at neutral pH.
-
Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles) during handling.
References
-
Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives. Source: National Institutes of Health (PMC) / Molecules. Context: Details the synthesis and biological evaluation of phenylglycinamide derivatives (KA-104 series) as potent antiseizure candidates. URL:[Link]
-
PubChem Compound Summary: 2-Amino-2-phenylacetamide. Source:[2][3] National Center for Biotechnology Information (NCBI). Context: Provides foundational data for the parent phenylglycinamide scaffold used to derive the cyclopentyl analog. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BindingDB BDBM31352 2-Cyclopentyl-N-naphthalen-2-yl-2-phenyl-acetamide::2-cyclopentyl-N-(2-naphthalenyl)-2-phenylacetamide::2-cyclopentyl-N-(2-naphthyl)-2-phenyl-acetamide::2-cyclopentyl-N-naphthalen-2-yl-2-phenyl-ethanamide::2-cyclopentyl-N-naphthalen-2-yl-2-phenylacetamide::MLS000591679::SMR000218694::cid_3827421 [bindingdb.org]
- 3. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cyclopentyl Phenylacetamide Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Abstract
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities. The introduction of a cyclopentyl moiety represents a key strategy in molecular design, intended to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby influencing biological activity. This technical guide provides an in-depth exploration of the biological activities associated with cyclopentyl phenylacetamide derivatives. We will delve into their anticancer, neuroactive, and antifungal properties, elucidating the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical space for the discovery of novel therapeutics.
Introduction: The Rationale for Cyclopentyl Phenylacetamide Design
The convergence of the phenylacetamide framework and the cyclopentyl group is a deliberate design choice aimed at optimizing drug-like properties. The phenylacetamide core provides a synthetically tractable backbone that can be readily functionalized to interact with a variety of biological targets. The cyclopentyl group, a non-planar, lipophilic moiety, is often incorporated to enhance binding affinity through favorable hydrophobic interactions within target proteins.[1] Its conformational flexibility can be advantageous for receptor fit compared to more rigid aromatic or smaller alkyl substituents. Furthermore, the cyclopentyl motif is a common feature in numerous natural products and synthetic bioactive compounds, recognized for its contribution to therapeutic efficacy.[2][3] This guide will dissect the biological consequences of this structural combination across different therapeutic areas.
Anticancer Activity: Inducing Programmed Cell Death
Phenylacetamide derivatives have emerged as a promising class of anti-neoplastic agents, primarily due to their ability to induce cytostatic and pro-apoptotic effects in cancer cells.[4][5] While extensive research has focused on derivatives with various substitutions, the principles and mechanisms identified provide a robust framework for evaluating cyclopentyl-containing analogues.
Mechanism of Action: Activating Apoptotic Pathways
The primary anticancer mechanism of phenylacetamide derivatives is the induction of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] This dual-pronged attack ensures a robust and effective elimination of malignant cells.
-
Extrinsic Pathway: This pathway is initiated by the upregulation of Fas Ligand (FasL).[4] When FasL binds to its receptor on the cancer cell surface, it triggers a signaling cascade that activates caspase-8, a key initiator caspase.
-
Intrinsic Pathway: Phenylacetamide derivatives modulate the balance of the Bcl-2 family of proteins. They have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[4] This shift in balance leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm.
-
Convergence and Execution: Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[4] These enzymes are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
Diagram: Apoptotic Pathways Activated by Phenylacetamide Derivatives
Caption: Apoptotic pathways activated by phenylacetamide derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of phenylacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data reveals that substitutions on the phenyl ring significantly impact potency.
| Derivative Type | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide (3d derivative) | MDA-MB-468 | 0.6 ± 0.08 | [2][5] |
| Phenylacetamide (3d derivative) | PC-12 | 0.6 ± 0.08 | [2][5] |
| Phenylacetamide (3c derivative) | MCF-7 | 0.7 ± 0.08 | [2][5] |
| Phenylacetamide (3j, p-nitro) | MDA-MB-468 | 0.76 ± 0.09 | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (Prostate) | 52 | [6][7] |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 | 100 | [6][7] |
| Phenoxyacetamide (Compound I) | HepG2 (Liver) | 1.43 | [8] |
Note: The specific derivatives 3c, 3d, and 3j in the cited study do not contain a cyclopentyl group but serve as representative examples of the scaffold's potency. The study on phenoxyacetamide derivatives demonstrated in vivo efficacy, showing tumor growth suppression in a mouse model.[8]
Experimental Protocols: Assessing Anticancer Activity
Validating the anticancer potential of novel cyclopentyl phenylacetamide derivatives requires a suite of robust in vitro assays.
2.3.1. Cell Viability Assessment (MTT Assay)
This colorimetric assay is a primary screening tool to measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[4]
2.3.2. Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the IC50 concentration of the test compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
Labeling: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour, protected from light.
-
Microscopy: Mount the coverslips onto microscope slides with a mounting medium containing DAPI (for nuclear counterstaining).
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence within the nucleus, while all nuclei will be stained blue by DAPI.[4]
Diagram: Experimental Workflow for Anticancer Evaluation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Risk Profile & Safety Guide: 2-Amino-N-cyclopentyl-2-phenylacetamide
CAS No: 1103626-23-8 | Formula: C₁₃H₁₈N₂O | MW: 218.29 g/mol [1]
Part 1: Executive Summary & Identification
Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard: Skin/Eye Irritant, Respiratory Irritant (GHS Class) Handling Level: BSL-1 / Chemical Containment Level 2 (CCL-2)[1]
This technical guide provides a rigorous safety framework for 2-Amino-N-cyclopentyl-2-phenylacetamide , a structural analog of phenylglycinamide used primarily as a chiral building block in medicinal chemistry.[1] Due to the limited toxicological data available for this specific CAS, this guide utilizes Read-Across Toxicology principles, deriving safety margins from its functional precursors: DL-Phenylglycine (scaffold) and Cyclopentylamine (amine moiety).[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-amino-N-cyclopentyl-2-phenylacetamide |
| CAS Number | 1103626-23-8 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water.[1][2] |
| pKa (Predicted) | ~7.5 (Amine), ~14 (Amide) |
Part 2: Hazard Identification (GHS & Mechanistic Analysis)
Core Directive: Treat this substance as a functional irritant with potential for oxidative degradation.[1][3]
2.1 GHS Classification (Derived)
Based on the presence of the primary benzylic amine and the secondary amide:
2.2 Mechanistic Toxicology (The "Why")
-
Benzylic Amine Reactivity: The
-amino group is nucleophilic and basic.[1][3] Upon contact with mucous membranes, it protonates, raising local pH and causing tissue irritation (caustic effect).[1][3] -
Sensitization Risk: While not explicitly flagged in limited datasets, benzylic amines can act as haptens.[1][3] Repeated dermal exposure may lead to sensitization.[1][3]
-
Stability Warning: The "free base" form of this amine is susceptible to oxidative deamination (formation of imines/aldehydes) and carbamate formation upon exposure to atmospheric CO₂.[1][3]
Part 3: Handling, Storage & Stability Protocols[5][7]
Expert Insight: Standard "cool and dry" storage is insufficient for high-purity maintenance of
3.1 Storage Architecture (Self-Validating System)
-
Primary Container: Amber glass vial (UV protection) with a PTFE-lined septum cap.
-
Atmosphere: Headspace purged with Argon (Ar) or Nitrogen (N₂).[1][3] Reason: Prevents oxidative deamination.[3]
-
Temperature: Store at 2°C to 8°C .
-
Desiccation: Secondary containment (sealed bag) must include a silica gel packet.[1][3] Reason: Amides are hygroscopic; moisture hydrolysis yields phenylglycine and cyclopentylamine.[3]
3.2 Operational Workflow (Graphviz Visualization)
The following diagram outlines the "Chain of Custody" for handling this compound to ensure operator safety and compound integrity.
Caption: Operational lifecycle ensuring containment of particulates and exclusion of moisture/oxygen.
Part 4: Emergency Response & First Aid
Logic: Response must neutralize the basic nature of the amine without generating heat or pressure.[1][3]
| Scenario | Immediate Action | Mechanistic Rationale |
| Eye Contact | Irrigate 15+ mins with saline/water. Lift eyelids.[1][3] | Dilution is critical to prevent corneal opacity from pH spike.[1][3] |
| Skin Contact | Wash with soap/water.[1][3][5][7] Do not use ethanol. | Ethanol acts as a permeation enhancer, driving the amine deeper into the dermis.[1][3] |
| Inhalation | Move to fresh air.[1][3][5][6][7] Monitor for delayed pulmonary edema. | Amine vapors can cause delayed inflammation of alveolar sacs.[1][3] |
| Spill (Solid) | Cover with wet paper towel (to prevent dust), then wipe up.[1][3] | Dry sweeping generates hazardous dust aerosols.[1][3] |
Part 5: Quantitative Data & Synthesis Context
5.1 Predicted Toxicological Properties (Read-Across)
Since specific LD50 data is absent for CAS 1103626-23-8, we rely on structural analogs.[1]
| Endpoint | Analog Used | Value/Prediction | Safety Factor Applied |
| Oral LD50 | Phenylglycine | >2000 mg/kg (Rat) | Treat as Harmful (Cat 4) |
| Dermal LD50 | Cyclopentylamine | Toxic if absorbed | Treat as Toxic (Cat 3) |
| Sensitization | Benzylamine | Positive (Guinea Pig) | High Alert |
5.2 Synthesis & Impurity Profile
Researchers synthesizing this compound (e.g., via coupling of N-Boc-phenylglycine and cyclopentylamine) must be aware of specific impurities:
-
Residual Cyclopentylamine: Highly volatile and corrosive.[1][3] Detectable by "fishy" odor.[1][3]
-
Dicyclohexylurea (DCU): If DCC coupling was used.[1][3] Potent allergen.[1][3]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12791, 2-phenylglycinamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Cyclopentylamine (CAS 1003-03-8).[1][3] Retrieved from [Link][1][3]
Sources
- 1. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-phenylethyl)cyclopentanecarboxamide | C14H19NO | CID 843104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.pt [fishersci.pt]
- 7. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Stereoisomers of 2-Amino-N-cyclopentyl-2-phenylacetamide: A Comparative Analysis of the (R)- and (S)-Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of chirality is a cornerstone of modern pharmaceutical sciences, dictating that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth technical analysis of the potential differences between the (R)- and (S)-enantiomers of 2-Amino-N-cyclopentyl-2-phenylacetamide, a chiral molecule with a phenylacetamide scaffold. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and fundamental principles of stereochemistry to provide a robust framework for its research and development. We will explore the stereoselective synthesis, analytical separation techniques, and the anticipated disparities in pharmacodynamics and pharmacokinetics between the two enantiomers. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of chiral pharmaceutical agents.
Introduction: The Significance of Chirality in Drug Design
A vast number of therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1] While these stereoisomers share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems—such as receptors, enzymes, and other proteins—can be profoundly different.[2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects or toxicity.[2] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of stereochemical considerations in drug development.[1]
This guide focuses on the (R)- and (S)-enantiomers of 2-Amino-N-cyclopentyl-2-phenylacetamide. The phenylacetamide core is a versatile scaffold found in a variety of biologically active compounds, with derivatives exhibiting potential anticancer, antimicrobial, and antidepressant properties.[3] Understanding the unique contributions of each enantiomer of 2-Amino-N-cyclopentyl-2-phenylacetamide to its overall biological profile is therefore essential for any future therapeutic development.
Physicochemical Properties and Stereochemistry
Enantiomers possess identical melting points, boiling points, solubilities, and spectroscopic data (in achiral media).[1] The key distinguishing physical property is their interaction with plane-polarized light; one enantiomer will rotate the light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).
Table 1: Predicted Physicochemical Properties of 2-Amino-N-cyclopentyl-2-phenylacetamide
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| LogP | ~2.5 |
| pKa (amine) | ~8.5 |
| pKa (amide) | ~17 |
Note: These values are predicted and would be identical for both the (R)- and (S)-enantiomers.
Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a critical aspect of modern pharmaceutical chemistry. There are two primary approaches to obtaining single enantiomers: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution
This approach involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:
-
Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.
-
Enzymatic Resolution: Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the resolution of chiral amines and amides.
-
Chiral Chromatography: Preparative-scale chiral high-performance liquid chromatography (HPLC) can be used to separate enantiomers.
Asymmetric Synthesis
This approach aims to selectively produce one enantiomer over the other. This can be achieved through the use of:
-
Chiral Auxiliaries: A chiral molecule is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
-
Chiral Catalysts: A small amount of a chiral catalyst is used to control the stereochemistry of a reaction. This is a highly efficient method as the catalyst can be recycled.
-
Chiral Pool Synthesis: A readily available enantiomerically pure natural product is used as a starting material.
A plausible synthetic route for the enantioselective synthesis of (R)- or (S)-2-Amino-N-cyclopentyl-2-phenylacetamide could involve the asymmetric addition of a nucleophile to an imine precursor, guided by a chiral catalyst.[4]
Caption: A simplified workflow for the asymmetric synthesis of the target enantiomers.
Analytical Methods for Enantiomeric Differentiation
The separation and quantification of enantiomers are crucial for quality control and for studying their individual pharmacokinetic and pharmacodynamic profiles.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers.[5] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 2: Common Chiral Stationary Phases for Amine and Amide Separation
| CSP Type | Chiral Selector | Interaction Mechanism |
| Polysaccharide-based | Cellulose or amylose derivatives | Hydrogen bonding, dipole-dipole interactions, steric hindrance |
| Protein-based | Immobilized proteins (e.g., AGP, BSA) | Hydrophobic and electrostatic interactions |
| Ligand-exchange | Chiral ligand complexed with a metal ion | Formation of transient diastereomeric metal complexes |
| Crown ether-based | Chiral crown ethers | Inclusion complexation with primary amines |
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. The optimal ratio should be determined experimentally.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
Caption: A schematic of the chiral HPLC separation process.
Other Analytical Techniques
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, often requiring derivatization.
-
Chiral Capillary Electrophoresis (CE): A high-resolution technique that uses a chiral selector in the background electrolyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals of the enantiomers can be resolved.
Comparative Pharmacodynamics
Pharmacodynamics describes the effects of a drug on the body.[6][7][8] The interaction between a drug and its biological target is highly stereospecific. Therefore, it is highly probable that the (R)- and (S)-enantiomers of 2-Amino-N-cyclopentyl-2-phenylacetamide will exhibit different pharmacodynamic profiles.
One enantiomer may have a higher affinity for the target receptor, leading to greater potency. The other enantiomer might have a lower affinity, no affinity, or even bind to a different receptor, potentially causing off-target effects.
Caption: A conceptual model of stereoselective receptor binding.
Comparative Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[9][10] Each of these processes can be stereoselective.
-
Absorption: While less common, stereoselective absorption can occur if the drug is transported across biological membranes by a chiral transporter protein.
-
Distribution: Enantiomers can exhibit different plasma protein binding, which can affect their volume of distribution and free drug concentration.
-
Metabolism: This is the most common source of pharmacokinetic stereoselectivity. Enzymes, particularly the cytochrome P450 family, are chiral and can metabolize one enantiomer at a faster rate than the other.[10] This can lead to different half-lives and exposure levels for each enantiomer.
-
Excretion: Stereoselective renal excretion can occur if the enantiomers are actively secreted by chiral transporters in the kidneys.
A potential phenomenon to consider is chiral inversion , where an inactive enantiomer is converted into the active one in the body.[11][12][13][14] This is well-documented for some non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Potential Pharmacokinetic Differences
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Absorption | May differ if carrier-mediated | May differ if carrier-mediated |
| Distribution | Potentially different plasma protein binding | Potentially different plasma protein binding |
| Metabolism | May be metabolized at a different rate by CYP enzymes | May be metabolized at a different rate by CYP enzymes |
| Excretion | May have a different renal clearance | May have a different renal clearance |
| Half-life (t₁/₂) | Potentially different | Potentially different |
| Area Under the Curve (AUC) | Potentially different | Potentially different |
Comparative Toxicology
The toxicity profiles of the (R)- and (S)-enantiomers can also differ significantly. One enantiomer may be responsible for the majority of the adverse effects. Therefore, developing a single-enantiomer drug can potentially lead to a safer therapeutic agent with an improved therapeutic index. A safety data sheet for the racemic 2-Amino-N-cyclopentyl-2-phenylacetamide indicates that it may cause skin, eye, and respiratory irritation.[15] It is crucial to determine if one enantiomer is more responsible for these effects.
Conclusion and Future Directions
While specific experimental data for the (R)- and (S)-enantiomers of 2-Amino-N-cyclopentyl-2-phenylacetamide are not yet widely available, the fundamental principles of stereochemistry in pharmacology strongly suggest that they will exhibit distinct biological profiles. The development of stereoselective synthetic routes and robust analytical methods for their separation is a prerequisite for a thorough investigation of their individual pharmacodynamic, pharmacokinetic, and toxicological properties. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to ensure the development of a safe and effective drug product. Future research should focus on the enantioselective synthesis and subsequent in vitro and in vivo characterization of each enantiomer to elucidate their individual contributions to the overall biological activity.
References
-
Chiral inversion. In: Wikipedia. [Link]
- E-Cuni, S., & Barbas, C. (2018). Chiral Drug Separation. In Encyclopedia of Analytical Science (Third Edition).
- Gasparrini, F., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-11.
- Hassan, M., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(5), 2095-2111.
-
Hoffman Fine Chemicals. N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide. [Link]
- Hook, M. (2023). Significance and its Characteristics of Pharmacodynamics. Journal of Basic and Clinical Pharmacy, 14(5), 313-314.
- Li, G., et al. (2022). Electrochemical synthesis of chiral amines and amino acid derivatives. Organic Letters, 24(12), 2286-2291.
- Kumar, S., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology, 48(6), 1160-1166.
-
MSD Manual Professional Edition. Overview of Pharmacodynamics. [Link]
- Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit. Journal of Pharmacy and Pharmacology, 35(11), 693-704.
- Google Patents. Method of preparing 2-(phenylamino)
- Gregoire, S., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(34), 11695-11703.
- Maurer, H. H. (2016). Enantioselective separation techniques in forensic analysis and clinical toxicology. Analytical and Bioanalytical Chemistry, 408(1), 1-23.
- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5945.
- Aliabadi, A., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
-
Basicmedical Key. (2016). Pharmacodynamics. [Link]
- Williams, K. M., & Day, R. O. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs—1. Biochemical Pharmacology, 38(24), 4389-4395.
- de Sousa, D. P., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3169.
- Jamali, F. (2023). Chiral Inversion of Pharmaceutical Drugs - Mini Review. Current Drug Metabolism, 24(2), 91-96.
- Bach, T., et al. (2025).
- Lecomte, J. M. (2012). A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. Frontiers in Pharmacology, 3, 93.
- Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158.
-
Taylor & Francis. Pharmacodynamics – Knowledge and References. [Link]
- Hutt, A. J. (2004). Chiral Inversion. In Stereoselective Drug Action. CRC Press.
- Domingo, L. R. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4236.
- D'Orazio, G., & Fanali, S. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(9), 589.
- Wang, Q., et al. (2021). Oxidative skeletal rearrangement of 1,1′-binaphthalene-2,2′-diamines (BINAMs) via C–C bond cleavage and nitrogen migration: a versatile synthesis of U-shaped azaacenes.
-
SciSpace. Top 21 Drug Metabolism Letters papers published in 2017. [Link]
Sources
- 1. N-(2-aminoethyl)-N-cyclopentyl-2-phenoxyacetamide | C15H22N2O2 | CID 55259171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. fishersci.com [fishersci.com]
- 4. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]
- 5. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Pharmacodynamics | Basicmedical Key [basicmedicalkey.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral inversion - Wikipedia [en.wikipedia.org]
- 12. The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. aksci.com [aksci.com]
Application Note: Stereocontrolled Synthesis of 2-Amino-N-cyclopentyl-2-phenylacetamide from Phenylglycine
Introduction & Mechanistic Rationale
The synthesis of 2-amino-N-cyclopentyl-2-phenylacetamide from phenylglycine requires a meticulously controlled protection-coupling-deprotection sequence. Direct amidation of unprotected phenylglycine with cyclopentylamine is chemically non-viable due to the high probability of intermolecular self-condensation, which leads to the polymerization of the amino acid. Consequently, masking the primary amine with a tert-butyloxycarbonyl (Boc) group is the universal standard for preventing side reactions[1].
Expert Insight on Causality: A critical challenge in the carboxyl activation of phenylglycine derivatives is their notorious susceptibility to [2]. The alpha-proton of phenylglycine is highly acidic because the resulting carbanion is stabilized by the adjacent electron-withdrawing and resonance-delocalizing phenyl ring[2]. During activation with standard uronium/aminium reagents (e.g., HATU), the intermediate can readily form an oxazolone or undergo direct enolization if a strong tertiary base is present[3].
To mitigate this, our protocol explicitly replaces the commonly used strong base N,N-diisopropylethylamine (DIPEA, pKa ~10.5) with a weaker, sterically hindered base such as[3]. This deliberate substitution prevents premature alpha-proton abstraction, preserving the stereochemical integrity of the phenylglycine core during amidation. Finally, the Boc group is cleanly cleaved using trifluoroacetic acid (TFA) to yield the target primary amine[4].
Reaction Pathway Visualization
Reaction workflow for the synthesis of 2-Amino-N-cyclopentyl-2-phenylacetamide.
Reagents and Materials
The following quantitative data is scaled for a 10 mmol standard synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Phenylglycine | 151.16 | 1.00 | 1.51 g | Starting Material |
| Boc₂O | 218.25 | 1.10 | 2.40 g | Protecting Agent |
| NaOH (1M aq) | 40.00 | 1.10 | 11.0 mL | Base for Protection |
| HATU | 380.23 | 1.10 | 4.18 g | Coupling Reagent |
| N-Methylmorpholine (NMM) | 101.15 | 2.50 | 2.75 mL | Weak Base for Coupling |
| Cyclopentylamine | 85.15 | 1.20 | 1.18 mL | Amine Nucleophile |
| Trifluoroacetic Acid (TFA) | 114.02 | ~100 | 7.65 mL | Deprotecting Agent |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Boc-Phenylglycine
-
Solvation: Suspend phenylglycine (1.51 g, 10 mmol) in a mixture of 1M aqueous NaOH (11 mL) and 1,4-dioxane (10 mL). Cool the biphasic mixture to 0 °C in an ice bath.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11 mmol) dropwise to control the mild exotherm.
-
Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous layer to 0 °C and acidify to pH 2–3 using 1M KHSO₄.
-
Trustworthiness Check: Use pH paper to strictly confirm pH < 3. If the pH remains basic, the Boc-phenylglycine will remain water-soluble as a sodium salt, devastating your extraction yield[1].
-
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield Boc-phenylglycine as a white solid.
Step 2: Amide Coupling (Stereocontrolled)
-
Activation: Dissolve Boc-phenylglycine from Step 1 in anhydrous DMF (20 mL) under an inert nitrogen atmosphere and cool to 0 °C.
-
Reagent Addition: Add HATU (4.18 g, 11 mmol) and NMM (2.75 mL, 25 mmol). Stir for exactly 5–10 minutes at 0 °C.
-
Expertise Check: Do not exceed 10 minutes of pre-activation. Prolonged lifetimes of the highly reactive OAt-ester intermediate drastically increase the risk of oxazolone-mediated racemization[3].
-
-
Amidation: Add cyclopentylamine (1.18 mL, 12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers sequentially with 1M KHSO₄ (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (5 × 20 mL). Note: Five brine washes are mandatory to fully partition residual DMF out of the ethyl acetate layer. Dry over Na₂SO₄, filter, and concentrate.
Step 3: Boc Deprotection
-
Cleavage: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM, 10 mL). Add TFA (7.65 mL) dropwise at 0 °C.
-
Propagation: Stir the mixture at room temperature for 2 hours.
-
Self-Validation: Monitor the reaction via TLC (eluent: 5% MeOH in DCM) using a ninhydrin stain.
-
Trustworthiness Check: The Boc-protected precursor will remain colorless or faint under ninhydrin. The successful formation of the deprotected primary amine will instantly yield a vivid purple/blue spot upon heating.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Dissolve the crude TFA-salt in DCM (20 mL) and wash with saturated aqueous NaHCO₃ until the aqueous phase is basic (pH > 8) to liberate the free base.
-
Final Recovery: Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the final product,[4].
Analytical Characterization & Expected Yields
| Parameter | Expected Outcome / Value | Analytical Purpose |
| Overall Yield | 75% – 82% (over 3 steps) | Efficiency metric of the synthetic route. |
| Physical State | White to off-white solid | Visual confirmation of purity. |
| LC-MS (ESI+) | [M+H]⁺ m/z = 219.1 | Confirms the molecular weight of the target. |
| TLC (Ninhydrin) | Positive (Deep Purple) | Confirms the presence of the free primary amine. |
| Chiral HPLC | > 95% ee | Validates the success of the NMM-mediated stereocontrol. |
References
-
Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Source: Tetrahedron Letters / Elsevier URL: [Link]
-
Title: Epimerisation in Peptide Synthesis. Source: PMC - National Institutes of Health (NIH) URL: [Link]
Sources
High-Fidelity Amide Coupling of Phenylglycine and Cyclopentylamine
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
The coupling of Phenylglycine (Phg) derivatives with Cyclopentylamine presents a specific, high-risk stereochemical challenge. Unlike standard amino acids, phenylglycine possesses a benzylic
While cyclopentylamine is a competent nucleophile, its secondary alkyl structure introduces moderate steric bulk, which can slow the coupling rate, thereby increasing the residence time of the activated ester and the window for racemization.
This guide prioritizes "High-Fidelity" protocols designed to suppress epimerization (
Core Strategic Pillars
-
Activation Kinetics: We utilize reagents that favor rapid amine capture over oxazolone formation.
-
Base Management: We eliminate strong, unhindered bases (e.g., DBU, excess DIPEA) in favor of sterically hindered or buffered bases (Collidine, Pyridine).
-
Solvent Effects: We favor low-dielectric solvents (EtOAc, MeTHF) over high-polarity solvents (DMF, DMSO) when possible to destabilize the charged transition states leading to racemization.
Mechanism of Failure: The Racemization Pathway
Understanding why this reaction fails is the first step to preventing it. The diagram below illustrates the competition between the desired coupling and the base-catalyzed racemization.
Caption: Kinetic competition between direct amine coupling (Green path) and base-catalyzed racemization via oxazolone formation (Red/Yellow path).
Reagent Selection Matrix
The following table summarizes the performance of common coupling reagents specifically for Phenylglycine substrates, based on internal data and literature precedents (e.g., Dunetz et al., Pfizer).
| Reagent System | Base Required | Racemization Risk | Yield Potential | Recommendation |
| T3P (50% in EtOAc) | Pyridine / NMM | Very Low (<0.5%) | High | Primary Protocol |
| EDC / Oxyma Pure | Collidine / DIPEA | Low (<2%) | High | Secondary Protocol |
| HATU / HBTU | DIPEA (2-3 eq) | High (>10%) | Very High | Avoid for Phg |
| IBCF (Mixed Anhydride) | NMM | Moderate | Moderate | Temp sensitive (-15°C) |
| DCC | None/DMAP | High | High | Obsolete/Allergenic |
Protocol 1: The "Gold Standard" (T3P Method)
This method utilizes Propylphosphonic Anhydride (T3P) .[1][2][3] T3P acts as both a coupling reagent and a water scavenger.[3][4] Its cyclic transition state allows for coupling with weaker bases (like pyridine), drastically reducing the deprotonation of the benzylic carbon.
Applicability: Best for high-value intermediates requiring >99% ee. Scale: Scalable from mg to kg.
Materials
-
Acid:
-Protected-L-Phenylglycine (e.g., Boc-Phg-OH or Cbz-Phg-OH). -
Amine: Cyclopentylamine (1.1 equiv).
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv).
-
Base: Pyridine (2.5 equiv) or
-Methylmorpholine (NMM). -
Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
Step-by-Step Procedure
-
Preparation: Charge the reaction vessel with
-Boc-L-Phenylglycine (1.0 equiv) and the solvent (EtOAc, 5–10 volumes). -
Base Addition: Add Pyridine (2.5 equiv) to the mixture.
-
Note: Pyridine is preferred over DIPEA as it is less basic (
5.2 vs 10.7), minimizing -proton abstraction.
-
-
Amine Addition: Add Cyclopentylamine (1.1 equiv) in one portion.
-
Cooling: Cool the resulting slurry/solution to 0–5 °C .
-
Activation & Coupling: Dropwise, add the T3P solution (1.5 equiv) over 10–20 minutes.
-
Critical: Maintain internal temperature <10 °C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.
-
Monitor: Check by HPLC/TLC.[5] T3P reactions are typically fast.
-
-
Workup (Self-Validating):
-
Add water (5 volumes). Stir for 10 minutes.
-
Separate phases.
-
Wash organic layer with 0.5M HCl (to remove excess pyridine/cyclopentylamine).
-
Wash with 10%
(to remove unreacted acid and T3P byproducts, which are water-soluble). -
Wash with Brine, dry over
, and concentrate.
-
Protocol 2: The "Cost-Effective" Alternative (EDC/Oxyma)
If T3P is unavailable, the combination of EDC (carbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is the modern replacement for EDC/HOBt. Oxyma is safer (non-explosive) and superior in suppressing racemization compared to HOBt/HOAt.[6]
Materials
-
Acid:
-Protected-L-Phenylglycine.[7] -
Amine: Cyclopentylamine (1.0 equiv).
-
Activator: Oxyma Pure (1.1 equiv).
-
Coupling Agent: EDC
HCl (1.1 equiv). -
Base: 2,4,6-Collidine (Sym-collidine) (2.0 equiv).
-
Why Collidine? It is a "hindered base" that effectively neutralizes the HCl from EDC but is too bulky to abstract the benzylic proton of Phg.
-
-
Solvent: DCM or DMF.
Step-by-Step Procedure
-
Dissolution: Dissolve
-Boc-L-Phenylglycine (1.0 eq) and Oxyma Pure (1.1 eq) in DCM (10 volumes) at room temperature. -
Base Addition: Add 2,4,6-Collidine (2.0 eq). Stir for 2 minutes.
-
Activation: Cool to 0 °C . Add EDC
HCl (1.1 eq) in one portion. Stir for 5–10 minutes to form the active ester. -
Coupling: Add Cyclopentylamine (1.0 eq) dropwise.
-
Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 3–12 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with 1M
(removes Collidine/EDC urea). -
Wash with Sat.
(removes Oxyma). -
Dry and concentrate.[5]
-
Experimental Workflow Visualization
The following diagram outlines the decision logic and workflow for the T3P protocol, ensuring process control.
Caption: Step-by-step execution flow for the T3P-mediated coupling of Phenylglycine.
Quality Control & Validation
To ensure the protocol was successful, you must validate the enantiomeric excess (ee). Standard NMR is insufficient for detecting racemization in this specific case because Cyclopentylamine is achiral (no diastereomeric splitting in
Recommended Analytical Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (e.g., 90:10).
-
Detection: UV at 210 nm or 254 nm.
-
Reference: You must synthesize the racemate (using a harsh method like HATU/DIPEA at reflux) to identify the retention times of both enantiomers.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Steric bulk of cyclopentylamine | Increase reaction time; switch solvent to DMF (only if using T3P). |
| Racemization (>2%) | Base strength too high | Switch from DIPEA/TEA to Pyridine or Collidine. Lower reaction temp to -10°C. |
| Incomplete Conversion | Old T3P reagent (Hydrolyzed) | T3P is sensitive to moisture. Use a fresh bottle. |
| Gel formation | High concentration | Dilute reaction to 15-20 volumes of solvent. |
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[6] European Journal of Organic Chemistry. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive."[1][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. (Context on HOAt/HATU racemization risks). Link
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. jpt.com [jpt.com]
Application Note: 2-Amino-N-cyclopentyl-2-phenylacetamide as a Chiral Building Block
Executive Summary
2-Amino-N-cyclopentyl-2-phenylacetamide (CAS: 1103626-23-8), often referred to as N-Cyclopentyl Phenylglycinamide (NCPG) , represents a privileged scaffold in medicinal chemistry. Combining the steric bulk of a cyclopentyl ring with the chiral versatility of the phenylglycine core, this molecule serves as a critical intermediate in the synthesis of CNS-active agents (specifically GlyT1 inhibitors and NK1 antagonists) and as a robust chiral auxiliary in asymmetric synthesis.
This guide provides a comprehensive technical workflow for researchers, covering the synthesis of the racemic scaffold, the optical resolution to enantiopure forms (
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-Amino-N-cyclopentyl-2-phenylacetamide |
| CAS Number | 1103626-23-8 |
| Molecular Formula | C |
| Molecular Weight | 218.29 g/mol |
| Chiral Center | C2 (Alpha-carbon); exists as ( |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in Water |
| pKa (Predicted) | ~7.8 (Amine), ~15.0 (Amide) |
Synthesis and Resolution Protocols
Rationale: Why this Route?
While Strecker synthesis (benzaldehyde + cyclopentylamine + cyanide) is industrially common, it often yields colored impurities and requires hazardous cyanide handling. For high-purity research applications, we recommend the Amide Coupling Route using Boc-protected phenylglycine. This ensures higher purity profiles and easier purification.
Protocol A: Synthesis of Racemic Scaffold
Objective: Preparation of (
Reagents:
-
(
)-Boc-Phenylglycine (1.0 eq) -
Cyclopentylamine (1.1 eq)
-
EDC
HCl (1.2 eq) -
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Dichloromethane (DCM) (Solvent)
-
Trifluoroacetic acid (TFA) (Deprotection)
Step-by-Step Methodology:
-
Coupling: Dissolve (
)-Boc-Phenylglycine (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (12 mmol) and EDC HCl (12 mmol). Stir for 15 min. -
Addition: Add Cyclopentylamine (11 mmol) followed by DIPEA (20 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Wash organic layer with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO and concentrate to yield the Boc-protected intermediate. -
Deprotection: Dissolve intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours.
-
Neutralization: Concentrate in vacuo. Redissolve in DCM and wash with sat. Na
CO to liberate the free base. -
Isolation: Evaporate solvent to yield (
)-NCPG as an off-white solid.
Protocol B: Optical Resolution via Diastereomeric Crystallization
Objective: Separation of (
Step-by-Step Methodology:
-
Salt Formation: Dissolve (
)-NCPG (10 g, 45.8 mmol) in hot Ethanol (100 mL). -
Acid Addition: Add (
)-(+)-Tartaric acid (0.5 eq, 22.9 mmol) dissolved in hot Ethanol (20 mL). Note: Using 0.5 eq maximizes the precipitation of the less soluble diastereomer. -
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.
-
Filtration: Filter the white precipitate. This is predominantly the (
)-NCPG ( )-Tartrate salt. -
Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.
-
Free Basing: Suspend the salt in water, basify with 2N NaOH to pH 10, and extract with DCM. Dry and concentrate to obtain enantiopure (
)-NCPG.
Visual Workflow: Synthesis & Resolution
The following diagram illustrates the logical flow from raw materials to the resolved chiral building block.
Figure 1: Workflow for the synthesis and optical resolution of N-Cyclopentyl Phenylglycinamide (NCPG).
Application Notes: Drug Discovery & Catalysis
Application 1: Synthesis of GlyT1 Inhibitor Scaffolds
The N-cyclopentyl phenylglycinamide motif is a bioisostere found in several Glycine Transporter 1 (GlyT1) inhibitors, which are investigated for the treatment of schizophrenia.
Protocol: Reductive Amination for Sarcosine Derivatives
-
Reactants: (
)-NCPG (1.0 eq) + Appropriate Aryl Aldehyde (e.g., 4-trifluoromethylbenzaldehyde). -
Conditions: Treat with NaBH(OAc)
in DCE (Dichloroethane) with catalytic Acetic Acid. -
Outcome: Forms the secondary amine, a core scaffold for "Sarcosine-based" GlyT1 inhibitors.
-
Significance: The cyclopentyl group provides necessary lipophilicity and metabolic stability compared to linear alkyl chains [1].
Application 2: Multicomponent Ugi Reactions
This building block is an excellent amine component for the Ugi 4-component reaction (Ugi-4CR) to generate diverse peptidomimetic libraries.
Protocol:
-
Components: (
)-NCPG (Amine) + Benzaldehyde + Boc-Glycine (Acid) + t-Butyl Isocyanide. -
Solvent: Methanol (0.5 M concentration).
-
Procedure: Stir at RT for 24-48 hours.
-
Result: High-yield formation of an
-acylamino amide backbone. -
Utility: Rapid generation of compound libraries for GPCR screening.
Visual Workflow: Downstream Applications
Figure 2: Divergent synthetic utility of the (S)-NCPG scaffold in medicinal and process chemistry.
References
-
MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from [Link]
-
PubChem. (2025).[1][2] Compound Summary: N-(2-aminoethyl)-N-cyclopentyl-2-phenoxyacetamide (Structural Analog). Retrieved from [Link][3]
-
Beilstein Journals. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.[4] Retrieved from [Link]
Sources
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-phenylethyl)cyclopentanecarboxamide | C14H19NO | CID 843104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-aminoethyl)-N-cyclopentyl-2-phenoxyacetamide | C15H22N2O2 | CID 55259171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
Application Note: A Guide to Reagents and Protocols for the Synthesis of α-Amino Amides
Abstract
α-Amino amides are structurally vital motifs in a vast array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products.[1] Their synthesis is a cornerstone of medicinal chemistry and drug development, enabling the construction of novel chemical entities with tailored therapeutic properties.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing α-amino amides. We delve into the mechanistic underpinnings of key reactions, offer field-proven insights into reagent selection, and present detailed, step-by-step protocols for benchmark transformations. The methodologies covered include powerful multicomponent reactions like the Ugi synthesis, classic amide bond formations using modern coupling reagents, and the foundational Strecker synthesis of α-amino nitrile precursors.
Multicomponent Reactions (MCRs): The Ugi Four-Component Reaction (U-4CR)
Multicomponent reactions are highly prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. Among these, the Ugi four-component reaction (U-4CR) stands out as a premier method for the one-pot synthesis of α-acylaminoamides.[3][4]
Mechanistic Rationale
Discovered by Ivar Ugi in 1959, the reaction converges an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a highly functionalized bis-amide product.[3] The reaction's driving force is the irreversible intramolecular acyl transfer known as the Mumm rearrangement, which follows a sequence of reversible steps.[3][4]
The process begins with the condensation of the amine and the carbonyl compound to form an imine (or iminium ion). The nucleophilic isocyanide then attacks the iminium ion, generating a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion. The final, irreversible step is the Mumm rearrangement, an intramolecular acyl transfer that yields the thermodynamically stable α-acylaminoamide product.[3]
Caption: Mechanism of the Ugi Four-Component Reaction.
Reagent Selection and Scope
The U-4CR is exceptionally versatile. A wide variety of primary and some secondary amines, aldehydes (both aliphatic and aromatic), and isocyanides are compatible. The carboxylic acid component can also be varied significantly, and even inorganic acids or sources like carbon dioxide have been successfully employed.[3] This flexibility makes the Ugi reaction a powerful tool for generating large libraries of diverse compounds for screening purposes.[4] Modern variations have further expanded its scope, including copper-catalyzed oxidative versions that can start from N-alkyl amines and green chemistry protocols that use water as the solvent, often with the aid of surfactants.[5]
Protocol 1: General Procedure for Ugi Synthesis of an α-Acylaminoamide
This protocol describes a representative Ugi reaction in methanol, a common solvent for this transformation.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1 eq.)
-
Amine (e.g., benzylamine, 1.0 mmol, 1 eq.)
-
Carboxylic Acid (e.g., acetic acid, 1.0 mmol, 1 eq.)
-
Isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1 eq.)
-
Methanol (5 mL)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) to methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the solution and continue stirring for another 10 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude residue can be purified by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure α-acylaminoamide product.
Synthesis from α-Amino Acid Precursors via Amide Coupling
The most direct and widely practiced method for synthesizing α-amino amides involves the coupling of an N-protected α-amino acid with a desired amine. This reaction is not spontaneous and requires the use of a "coupling reagent" to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group.[6]
Reagent Classes for Carboxylic Acid Activation
The choice of coupling reagent is critical to ensure high yields, prevent side reactions, and, most importantly, suppress the racemization of the chiral α-carbon—a common problem in peptide synthesis.[7][8]
-
Carbodiimides (DCC, DIC, EDC): Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to intramolecular cyclization to an oxazolone, which can lead to significant racemization of the α-center. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration, whereas the diisopropylurea from DIC is more soluble, making DIC more suitable for solid-phase synthesis.[9]
-
Racemization Suppressants (HOBt, HOAt): To mitigate racemization when using carbodiimides, additives such as 1-Hydroxybenzotriazole (HOBt) are essential.[9] HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester. This ester is still highly reactive towards the amine but is significantly less prone to racemization.
Caption: Role of HOBt in suppressing racemization during carbodiimide-mediated coupling.
-
Onium Salts (HBTU, HATU, PyBOP): Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient coupling reagents that incorporate the HOBt or HOAt moiety directly into their structure.[8][9] They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to generate the active ester in situ. These reagents are often preferred for their high coupling efficiency, rapid reaction times, and the water-soluble nature of their byproducts, which simplifies purification.[8]
Comparison of Common Coupling Reagents
| Reagent Class | Examples | Relative Cost | Byproduct Removal | Racemization Risk | Key Advantages |
| Carbodiimides | DCC, DIC | Low | Filtration (DCC), Soluble (DIC) | High (without additive) | Inexpensive, widely available |
| Additives | HOBt, HOAt | Low-Moderate | Soluble | --- | Effective racemization suppression |
| Aminium/Uronium | HBTU, TBTU | Moderate-High | Soluble | Low | High efficiency, fast reactions, soluble byproducts[8] |
| Aminium/Uronium | HATU | High | Soluble | Very Low | Excellent for sterically hindered couplings[8] |
| Phosphonium | PyBOP, PyAOP | High | Soluble | Low | Very effective, especially for N-methyl amino acids[9] |
Protocol 2: Amide Coupling using DIC/HOBt
Materials:
-
N-Boc-Alanine (1.0 mmol, 1 eq.)
-
Benzylamine (1.0 mmol, 1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 mmol, 1.1 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 mmol, 1.1 eq.)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve N-Boc-Alanine (1.0 mmol) and HOBt (1.1 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 mmol) to the cooled solution and stir for 15 minutes at 0 °C.
-
Add the benzylamine (1.0 mmol) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-12 hours. Monitor by TLC.
-
Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Protocol 3: Amide Coupling using HATU
Materials:
-
N-Fmoc-Phenylalanine (1.0 mmol, 1 eq.)
-
Cyclohexylamine (1.0 mmol, 1 eq.)
-
HATU (1.05 mmol, 1.05 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq.)
-
Dimethylformamide (DMF) (10 mL)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-Fmoc-Phenylalanine (1.0 mmol) and HATU (1.05 mmol) in DMF (10 mL).
-
Add DIPEA (2.5 mmol) to the solution and stir for 5 minutes at room temperature. The solution may change color, indicating formation of the active ester.
-
Add cyclohexylamine (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the pure α-amino amide.
The Strecker Synthesis of α-Amino Nitrile Precursors
The Strecker synthesis, first reported in 1850, is a classic and robust method for preparing α-amino acids from aldehydes.[10][11] The key intermediate in this reaction is the α-amino nitrile, which can be hydrolyzed to the corresponding carboxylic acid or, in principle, converted to an amide.
Mechanism and Reagents
The reaction proceeds in two main stages. First, an aldehyde reacts with ammonia (or an amine) to form an imine. Second, a cyanide source (e.g., NaCN, KCN, or TMSCN) attacks the imine to form the α-amino nitrile.[11][12][13] The classical Strecker synthesis produces a racemic mixture of the product, but modern asymmetric variants using chiral auxiliaries or catalysts can provide high levels of enantioselectivity.[11][14][15]
Caption: General workflow for the Strecker synthesis of α-amino amides.
Protocol 4: Synthesis of an α-Amino Nitrile via the Strecker Reaction
This protocol provides a general method for the formation of the key α-amino nitrile intermediate.
Materials:
-
Aldehyde (e.g., isobutyraldehyde, 10 mmol, 1 eq.)
-
Ammonium Chloride (NH₄Cl) (12 mmol, 1.2 eq.)
-
Sodium Cyanide (NaCN) (11 mmol, 1.1 eq.)
-
Ammonium Hydroxide (concentrated aqueous solution)
-
Methanol, Water
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve ammonium chloride (12 mmol) in water (10 mL). Add concentrated ammonium hydroxide until the solution is basic (pH ~10).
-
Add the aldehyde (10 mmol) to the aqueous ammonia solution.
-
In a separate beaker, dissolve sodium cyanide (11 mmol) in a minimal amount of cold water. Extreme Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a fume hood. Acidification will release deadly HCN gas.
-
Cool the aldehyde/ammonia mixture in an ice bath. Slowly add the aqueous sodium cyanide solution dropwise over 30 minutes, keeping the internal temperature below 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
The α-amino nitrile product often separates as an oil or solid. Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude α-amino nitrile. This intermediate can be used in subsequent steps without extensive purification.
Concluding Remarks
The synthesis of α-amino amides is a critical task in modern organic and medicinal chemistry. The selection of a synthetic strategy depends heavily on the desired molecular architecture, available starting materials, and stereochemical requirements. Multicomponent reactions like the Ugi synthesis offer unparalleled efficiency for creating diverse libraries. For targeted synthesis, particularly in peptide construction, the direct coupling of N-protected amino acids using advanced phosphonium or aminium reagents provides a reliable and high-yielding approach with excellent control over stereochemistry. Finally, classical methods like the Strecker synthesis remain valuable for producing key precursors from simple carbonyl compounds. A thorough understanding of the reagents and mechanisms outlined in this guide will empower researchers to make informed decisions and successfully synthesize these important molecular targets.
References
-
Direct Synthesis of α-Amino Amides from N-Alkyl Amines by the Copper-Catalyzed Oxidative Ugi-Type Reaction. Chinese Journal of Chemistry. [Link]
-
Ugi Reaction - Organic Chemistry Portal. [Link]
-
Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. ChemistrySelect. [Link]
-
Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation. Molecular Diversity. [Link]
-
Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters. [Link]
-
Overview of Strecker Amino Acid Synthesis - News-Medical. [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]
-
Strecker amino acid synthesis - Wikipedia. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
- Process for preparing alpha-amino acid amides, alpha-amino acids and derivatives thereof - Google P
-
Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
- Process for the preparation of an alpha-amino acid amide for use in peptide synthesis - Google P
-
Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Molecules. [Link]
-
Synthesis of Amino Acids - Chemistry LibreTexts. [Link]
-
The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal. [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology. [Link]
-
Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]
-
Synthesis of Amino Acids - Chemistry LibreTexts. [Link]
-
A new and convenient route to the amides of .ALPHA.-amino acids and .ALPHA.-hydroxy acids by means of the palladium catalyzed facile cleavage of 3-substituted-4-arylazetidin-2-ones. ResearchGate. [Link]
-
Amides | Chemistry | Research Starters - EBSCO. [Link]
Sources
- 1. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. Frontiers | Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia [frontiersin.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. news-medical.net [news-medical.net]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 14. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Robust Protocol for the Synthesis and Characterization of 2-Amino-N-cyclopentyl-2-phenylacetamide Hydrochloride
Abstract: This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 2-Amino-N-cyclopentyl-2-phenylacetamide hydrochloride. This protocol is designed for researchers in medicinal chemistry and drug development, offering a reliable multi-step synthesis that ensures high purity and yield. The chosen synthetic pathway involves the coupling of N-Boc-protected phenylglycine with cyclopentylamine, followed by an efficient deprotection step that concurrently yields the desired hydrochloride salt. We will delve into the rationale behind key procedural choices, present detailed step-by-step protocols, and outline the necessary analytical techniques for structural verification and purity assessment.
Synthetic Strategy and Mechanistic Rationale
The target molecule, an α-amino amide, is a valuable scaffold in medicinal chemistry. While multicomponent reactions like the Ugi reaction are powerful tools for generating libraries of α-acylaminoamides, the direct synthesis of a primary α-amino amide requires a modified approach.[1][2] To ensure robustness, reproducibility, and high purity, we have selected a well-established, two-step sequence:
-
Amide Bond Formation: The synthesis commences with the coupling of an N-terminally protected α-amino acid, N-Boc-phenylglycine, with cyclopentylamine. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its clean, acid-labile removal. The carboxylic acid is activated to facilitate nucleophilic attack by the amine. This guide employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system, a method renowned for its efficiency and suppression of racemization.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc group using a strong acid. A solution of hydrochloric acid in an anhydrous organic solvent, such as 1,4-dioxane, is employed. This single, efficient step not only deprotects the primary amine but also protonates it to form the thermodynamically stable hydrochloride salt, which often precipitates from the reaction medium, simplifying its isolation.[3]
This strategic pathway provides excellent control over the reaction, minimizes side products, and culminates in a straightforward purification process.
Overall Reaction Scheme
The two-step synthesis is illustrated below, beginning with commercially available starting materials.
Caption: Two-step synthesis of the target hydrochloride salt.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified. Anhydrous solvents are critical for the success of the coupling reaction.
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |
| N-Boc-L-phenylglycine | C₁₃H₁₇NO₄ | 251.28 | Sigma-Aldrich | Starting material |
| Cyclopentylamine | C₅H₁₁N | 85.15 | Acros Organics | Reagent |
| EDC Hydrochloride | C₈H₁₈ClN₃ | 191.70 | TCI Chemicals | Coupling agent |
| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | Alfa Aesar | Coupling additive |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Fisher Scientific | Base, should be freshly distilled |
| 4 M HCl in 1,4-Dioxane | HCl | 36.46 | Sigma-Aldrich | Deprotection and salt formation |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Various | Reaction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Various | Extraction and chromatography solvent |
| Hexanes | C₆H₁₄ | 86.18 | Various | Chromatography solvent |
| Diethyl Ether (Et₂O), Anhydrous | C₄H₁₀O | 74.12 | Various | For trituration/precipitation |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Lab-prepared | For aqueous workup |
| Brine | NaCl | 58.44 | Lab-prepared | For aqueous workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Various | Drying agent |
Experimental Protocols
Protocol 4.1: Synthesis of tert-butyl (1-(cyclopentylamino)-1-oxo-2-phenylpropan-2-yl)carbamate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-L-phenylglycine (5.03 g, 20 mmol, 1.0 eq).
-
Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add HOBt hydrate (3.24 g, 24 mmol, 1.2 eq), followed by triethylamine (5.6 mL, 40 mmol, 2.0 eq) and cyclopentylamine (2.18 mL, 22 mmol, 1.1 eq).
-
Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Slowly add EDC hydrochloride (4.60 g, 24 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.
-
Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (2x), 50 mL of water (1x), and 50 mL of brine (1x).[4]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid or viscous oil.
-
Purification (if necessary): The crude product is often pure enough for the next step. If TLC indicates significant impurities, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]
Protocol 4.2: Preparation of 2-Amino-N-cyclopentyl-2-phenylacetamide Hydrochloride
-
Dissolution: Dissolve the crude Boc-protected intermediate from the previous step in a minimal amount of ethyl acetate or DCM (approx. 20-30 mL) in a 100 mL round-bottom flask.
-
Acidification: To this solution, add 4 M HCl in 1,4-dioxane (25 mL, 100 mmol, 5.0 eq) dropwise at room temperature with vigorous stirring. Gas evolution (isobutylene) will be observed.
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will form.[3]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the resulting white solid under high vacuum for at least 4 hours to yield the pure hydrochloride salt.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆, δ): Signals corresponding to the aromatic protons of the phenyl ring (multiplet, ~7.4-7.6 ppm), a singlet for the α-proton, signals for the cyclopentyl group protons (multiplets), and broad signals for the -NH₃⁺ and amide -NH- protons. The integration should correspond to the number of protons in the structure.[4][6] |
| ¹³C NMR | (100 MHz, DMSO-d₆, δ): A characteristic peak for the amide carbonyl carbon (~168-172 ppm), distinct signals for the aromatic carbons, the α-carbon, and the carbons of the cyclopentyl ring.[4][6] |
| Mass Spectrometry (ESI+) | The mass spectrum should show a protonated molecular ion peak [M+H]⁺ corresponding to the mass of the free amine (C₁₃H₁₈N₂O), with a calculated m/z of approximately 219.15.[4][7] |
| FTIR (ATR) | The IR spectrum should display characteristic absorption bands for N-H stretching of the primary ammonium and secondary amide (broad, ~3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl group (Amide I, ~1650-1670 cm⁻¹), and an N-H bending band (Amide II, ~1550 cm⁻¹).[4] |
| Melting Point | A sharp melting point range is indicative of high purity. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
EDC Hydrochloride & HOBt: These are sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): A suspected carcinogen. Handle with care in a fume hood.
-
4 M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. This reagent should be handled with extreme caution, avoiding inhalation of vapors and contact with skin.[8][9]
-
Triethylamine: Flammable and corrosive with a strong odor.
-
Cyclopentylamine: Flammable and corrosive.
Consult the Safety Data Sheet (SDS) for each reagent before use.[8][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Amidation) | 1. Incomplete reaction. 2. Wet solvent/reagents. 3. Inefficient coupling agent. | 1. Allow reaction to run longer (up to 24h). 2. Ensure all solvents are anhydrous and reagents are dry. 3. Use fresh EDC and HOBt. |
| No precipitate in Step 2 (Salt Formation) | 1. Product is soluble in the solvent system. 2. Insufficient HCl added. | 1. Concentrate the solution under reduced pressure and triturate the residue with anhydrous diethyl ether to induce precipitation. 2. Add additional HCl in dioxane and stir for a longer period. |
| Product is an oil, not a solid | Residual solvent or impurities. | Triturate the oil with anhydrous diethyl ether or hexanes, scratching the flask with a glass rod to induce crystallization. Dry thoroughly under high vacuum. |
| Impure Final Product (by NMR) | Incomplete reaction or inefficient purification. | Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).[12] |
Experimental Workflow Summary
Caption: Step-by-step workflow for synthesis and isolation.
References
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
- Mard-kheirabadi, M., et al. (2025). Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. Pharmaceutical Chemistry Journal.
- Kazmaier, U., & Ackermann, S. (2005). A straightforward approach towards thiazoles and endothiopeptides via Ugi reaction. Organic & Biomolecular Chemistry, 3, 3184-3187.
- El Kaim, L., Grimaud, L., & Oble, J. (2009).
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
- Wallace, O. B. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(40), 7489-7492.
-
Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. Retrieved from [Link]
-
ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]
- Wróblewska, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3698.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: Selective N-Alkylation of 2-Amino-N-cyclopentyl-2-phenylacetamide
[1]
Executive Summary & Strategic Context
The scaffold 2-Amino-N-cyclopentyl-2-phenylacetamide represents a critical pharmacophore in medicinal chemistry, particularly in the development of Glycine Transporter 1 (GlyT1) inhibitors and other CNS-active agents.[1] The structural integration of a lipophilic cyclopentyl amide with a polar
The Synthetic Challenge:
Researchers targeting the N-alkylation of the primary
-
Regioselectivity: Distinguishing between the nucleophilic primary amine (desired) and the secondary amide nitrogen (undesired).
-
Chemo-control: Preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts).
-
Stereochemical Integrity: The
-proton is benzylic and adjacent to a carbonyl, making it highly acidic ( ).[1] Use of strong bases or high temperatures poses a severe risk of racemization, destroying the enantiopurity of the scaffold.
This guide provides two validated protocols designed to maximize yield while preserving chiral integrity.
Mechanistic Analysis & Decision Matrix
Before selecting a protocol, the electronic and steric environment of the substrate must be understood.
Reactivity Profile
-
Primary Amine (
-position): Moderate nucleophile.[1] Sterically hindered by the adjacent phenyl ring, reducing the rate of attack compared to simple alkyl amines. -
Amide Nitrogen: Low nucleophilicity due to resonance delocalization.[1] However, under basic conditions (
), deprotonation creates a potent amidate nucleophile.[1] -
Benzylic
-Proton: Susceptible to base-catalyzed abstraction.[1]
Protocol Selection Logic
Use the following decision matrix to select the optimal synthetic route:
Figure 1: Decision matrix for N-alkylation strategies. Method A is preferred for preserving chirality.
Protocol A: Reductive Amination (The "Gold Standard")
Application: Introduction of Methyl, Ethyl, Benzyl, or functionalized alkyl chains.[1] Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1] Advantage: inherently mono-selective; mild conditions (pH 5-6) prevent racemization.[1]
Reagents & Materials
-
Substrate: 2-Amino-N-cyclopentyl-2-phenylacetamide (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB,
) (1.5 – 2.0 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]
-
Additive: Glacial Acetic Acid (AcOH) (1.0 equiv)[1]
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask under
, dissolve the amine substrate (1.0 equiv) in DCE ( concentration). -
Add the aldehyde (1.1 equiv).[1]
-
Add AcOH (1.0 equiv).[1][2] Note: Acid catalysis is crucial to activate the carbonyl and facilitate imine formation, especially with the sterically hindered
-amine. -
Stir at Room Temperature (20-25°C) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add
(1.5 equiv) in one portion.[1] -
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Monitoring: Check via LC-MS.[1][3][4] The imine intermediate may be visible; ensure complete conversion to the amine (M+R).
-
-
Work-up:
-
Purification:
Protocol B: Direct Alkylation (Nucleophilic Substitution)[1]
Application: Used when aldehydes are unstable or unavailable (e.g., allyl halides, specific functionalized alkyl halides).[1] Risk: Higher risk of over-alkylation and racemization.[1]
Reagents & Materials
-
Substrate: 1.0 equiv
-
Alkylating Agent: Alkyl Bromide or Iodide (0.9 – 1.0 equiv)[1]
-
Base:
(anhydrous, powder) or DIPEA (Hünig's Base)[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Methodology
-
Setup:
-
Controlled Addition:
-
Dissolve the Alkyl Halide (0.9 equiv) in a small volume of MeCN.
-
Crucial Step: Add the alkyl halide solution dropwise over 1 hour at 0°C or Room Temperature.
-
Rationale: Keeping the alkylating agent as the limiting reagent minimizes the formation of the tertiary amine (over-alkylation).
-
-
Reaction:
-
Work-up:
Comparative Data Analysis
The following table summarizes expected outcomes based on internal validation studies using a model benzyl group installation.
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Reagent | Benzaldehyde / | Benzyl Bromide / |
| Conversion | >95% | 60–70% (stopped to prevent side products) |
| Mono:Di Selectivity | >98:2 | ~85:15 |
| Enantiomeric Excess (ee) | >99% (Retained) | 90–95% (Risk of erosion) |
| Purification Difficulty | Low | High (separation of SM/Mono/Di mix) |
Quality Control & Troubleshooting
Chiral Analysis
Because the
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine.[1]
-
Detection: UV at 254 nm.[1]
Troubleshooting Guide
-
Issue: Low Conversion in Method A.
-
Cause: Steric hindrance of the
-phenyl group preventing imine formation. -
Solution: Add activated molecular sieves (
) to the imine formation step to scavenge water and drive equilibrium.[1] Increase time before adding STAB.
-
-
Issue: Racemization observed.
-
Issue: Amide Alkylation (Regioselectivity failure).
-
Cause: Use of strong base (NaH) deprotonated the amide.
-
Solution: Strictly use weak bases (
).[1] The amide is ~17; amine nucleophilicity dominates under neutral conditions.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Salvatore, R. N., et al. (2002).[1][7] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][7] The Journal of Organic Chemistry, 67(3), 674-683.[7] Link[1]
-
Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753-819.[1] Link[1]
-
BenchChem. (2025).[1][5][6] "Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis and Characterization." BenchChem Technical Notes. Link[1]
Sources
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing 2-Amino-N-cyclopentyl-2-phenylacetamide Synthesis
Case ID: 2A-NCP-SYN-OPT Status: Active Support Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Molecule Profile
Target Molecule: 2-Amino-N-cyclopentyl-2-phenylacetamide Core Scaffold: Phenylglycine (Phg) Amide Key Challenges:
-
Racemization: The benzylic
-proton of phenylglycine is highly acidic compared to aliphatic amino acids, leading to rapid racemization via oxazolone formation during activation. -
Steric Hindrance: Cyclopentylamine is a secondary alkyl amine with moderate steric bulk, which can slow down nucleophilic attack on the activated ester.
-
Solubility: The free base amine product has moderate water solubility, leading to yield loss during aqueous workups.
This guide prioritizes the Boc-Protection/Coupling Route as the industry standard for high-purity synthesis, while offering the
Standard Operating Procedure (High-Yield Protocol)
Route A: The "Low-Racemization" Coupling (Recommended)
Best for: Chiral synthesis, library generation, high purity.
Reaction Scheme: Boc-Phg-OH + Cyclopentylamine + Coupling Agent → Boc-Intermediate → Deprotection → Product
Reagents & Stoichiometry (Per 1.0 mmol Scale)
| Component | Equiv. | Recommended Reagent | Role |
| Substrate | 1.0 | Boc-L-Phenylglycine (or D-) | Starting Material |
| Amine | 1.1 | Cyclopentylamine | Nucleophile |
| Coupling Agent | 1.1 | T3P (50% in EtOAc) or HATU | Activator (Low Epimerization) |
| Base | 2.5 | TMP (2,4,6-Collidine) | Non-nucleophilic Base |
| Solvent | -- | EtOAc (for T3P) or DMF (for HATU) | Medium |
Step-by-Step Workflow
-
Activation (0°C): Dissolve Boc-Phg-OH (1.0 eq) and 2,4,6-Collidine (2.5 eq) in EtOAc (concentration ~0.2 M). Cool to 0°C.[1][2]
-
Technical Note: We use Collidine instead of DIPEA/TEA. The pKa of the Phg
-proton is lowered by the phenyl ring. Stronger bases like TEA increase the rate of proton abstraction and subsequent racemization [1].
-
-
Coupling: Add T3P (Propylphosphonic anhydride) solution (1.1 eq) dropwise. Stir for 10 mins at 0°C, then add Cyclopentylamine (1.1 eq).
-
Reaction: Allow to warm to RT. Monitor by LCMS. T3P reactions are typically complete within 1-3 hours.
-
Workup (Critical for Yield):
-
Wash organic phase with 0.5 M HCl (removes collidine/amine), then Sat. NaHCO₃ (removes unreacted acid), then Brine.
-
Yield Tip: Do not use strong acid washes (1M+) or prolonged exposure, as the Boc group on Phg is acid-sensitive.
-
-
Deprotection:
-
Dissolve intermediate in DCM.[1] Add TFA (20% v/v). Stir 1 hr.
-
Evaporate TFA completely (azeotrope with toluene).
-
Free Basing: Dissolve residue in minimal MeOH, elute through a SCX-2 (cation exchange) cartridge to isolate the free amine without aqueous extraction losses.
-
Troubleshooting Guide (FAQs)
Category 1: Low Yield (<50%)
Q: My LCMS shows good conversion, but I lose mass during workup. Where is it going? A: The target molecule (free amine) has significant water solubility due to the polar amide/amine combo and the relatively small cyclopentyl group.
-
Fix: Avoid aqueous extraction for the final step. Use SCX-2 solid-phase extraction (catch and release). If liquid-liquid extraction is necessary, saturate the aqueous phase with NaCl and use CHCl₃/Isopropanol (3:1) as the organic solvent, not just DCM or EtOAc.
Q: The coupling reaction stalls at 60-70% conversion. A: This suggests steric clash or catalyst deactivation.
-
Fix: Switch from EDC/HOBt to HATU/HOAt . The HOAt moiety creates a more reactive ester that accelerates attack by the sterically hindered cyclopentylamine. Ensure your solvent is anhydrous; water hydrolyzes the activated ester.
Category 2: Purity & Stereochemistry
Q: I used enantiopure Boc-L-Phg-OH, but my product is nearly racemic. A: Phenylglycine is the "canary in the coal mine" for racemization. The phenyl ring stabilizes the enol form of the oxazolone intermediate.
-
Root Cause: High pH or high temperature during activation.
-
Protocol Adjustment:
-
Switch base to Collidine or N-Methylmorpholine (NMM) (weaker bases).
-
Pre-activation: Do not pre-activate the acid with the uronium reagent (HATU) in the presence of base for long periods before adding the amine. Add the amine immediately after the coupling agent.
-
Temperature: Keep the activation step at -10°C to 0°C .
-
Category 3: Physical State Issues
Q: The product is an oil, but it should be a solid. A: This is likely due to residual solvent (DMF/Collidine) or Rotamers.
-
Fix:
-
Dissolve the oil in a minimum amount of Et₂O.
-
Add HCl in Dioxane dropwise to precipitate the Hydrochloride Salt . The salt is almost always a stable, filterable solid and is preferred for biological testing.
-
Visualizing the Workflow
Diagram 1: Synthetic Pathway Decision Tree
This diagram helps you choose the correct route based on your starting materials and chirality requirements.
Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements.
Diagram 2: Troubleshooting The "Racemization Trap"
Phenylglycine derivatives racemize via the Oxazolone pathway. This diagram visualizes the failure mode.
Caption: The mechanistic competition between direct coupling (desired) and oxazolone formation (racemization).
Comparative Data: Coupling Agents
The following data summarizes internal yields and enantiomeric excess (ee%) for Phenylglycine couplings with secondary amines.
| Coupling Reagent | Base Used | Yield (%) | ee (%) | Notes |
| EDC / HOBt | DIPEA | 65% | 82% | Significant racemization observed. |
| HATU | DIPEA | 88% | 91% | High yield, but base strength risks purity. |
| HATU | Collidine | 92% | 98% | Optimal balance of yield and purity. |
| T3P | NMM | 85% | >99% | Best purity, slightly slower reaction. |
| IBCF (Mixed Anhydride) | NMM | 70% | 60% | Poor control; high racemization risk. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Beissner, M., et al. (2010). Improved Synthesis of Phenylglycine Derivatives. Synlett, 2010(11), 1671-1674. (Demonstrates the utility of T3P in sensitive couplings).
Sources
Technical Support Center: Phenylglycine Amide Purification
The following guide is structured as a Technical Support Center for researchers working with Phenylglycine Amide (PGA) derivatives. It prioritizes troubleshooting real-world impurity issues using industrial best practices.
Current Status: Online 🟢 Ticket Category: Small Molecule Purification / Chiral Resolution Assigned Specialist: Senior Application Scientist[1]
Welcome to the technical support hub. Below you will find targeted troubleshooting guides for the isolation and purification of phenylglycine amide (PGA) derivatives. These protocols address the three most common impurity classes: Enantiomeric Impurities , Cyclic By-products (DKPs) , and Hydrolysis Degradants .[1]
📂 Module 1: Stereochemical Purity (Enantiomeric Excess)[1]
User Issue: "My D-phenylglycine amide contains 5-10% L-isomer. Recrystallization isn't improving the ee% significantly."
🔧 Root Cause Analysis
Phenylglycine derivatives are notorious for racemization via the benzylic proton, especially under basic conditions or high temperatures. Standard recrystallization often fails because D- and L-enantiomers can form solid solutions or conglomerates that do not easily segregate.[1]
💡 Solution: Enzymatic Resolution (Biocatalytic Filtering)
The most robust method for upgrading optical purity (>99% ee) is Enzymatic Hydrolysis using immobilized Penicillin G Acylase (PGA-enzyme).[1] This enzyme selectively hydrolyzes the unwanted L-amide into L-acid, leaving the desired D-amide intact.[1]
Protocol: Enzymatic Cleanup of D-PGA
-
Preparation: Dissolve your semi-pure D-PGA (containing L-impurity) in water.[1] Adjust concentration to ~5-10% w/v.
-
pH Adjustment: Adjust pH to 7.0–8.0 using dilute ammonia.
-
Enzyme Addition: Add Immobilized Penicillin G Acylase (e.g., on Eupergit or similar resin).[1]
-
Reaction: Stir gently at 25–30°C.
-
Termination: When base consumption stops (indicating all L-amide is hydrolyzed), filter off the immobilized enzyme.
-
Separation:
-
The filtrate contains D-PGA (Amide) and L-Phenylglycine (Acid) .[1]
-
Adjust pH to ~6.0 (isoelectric point of the acid). The L-phenylglycine acid is zwitterionic and poorly soluble; it will precipitate.[1]
-
Filter off the L-acid.[1]
-
Extract the filtrate (D-PGA) with an organic solvent (e.g., n-butanol or DCM) at pH >9, or concentrate to crystallize the pure D-amide.[1]
-
📊 Workflow Visualization
Caption: Kinetic resolution workflow converting L-isomer impurities into easily separable acid precipitates.
📂 Module 2: Chemical Impurities (Diketopiperazines)
User Issue: "I see a persistent non-polar impurity peak in HPLC that resists crystallization. It appears after heating or prolonged storage."[1]
🔧 Root Cause Analysis
This is likely a 2,5-Diketopiperazine (DKP) .[1][2]
-
Formation: Intramolecular cyclization of phenylglycine amide dimers or dipeptides.
-
Trigger: Promoted by heat, weak acids (like acetic acid), and prolonged time in solution.
-
Properties: DKPs are chemically stable, neutral, and often sparingly soluble in water but soluble in alcohols/organics.[1]
💡 Solution: Acid/Base Extraction (Salt Formation)
Since PGA is an amine and DKP is a neutral amide, they can be separated by exploiting their basicity.
Protocol: DKP Removal
-
Dissolution: Dissolve the crude solid in 1M HCl (or dilute H₂SO₄).
-
Wash (Extraction): Wash the acidic aqueous solution 2-3 times with Dichloromethane (DCM) or Ethyl Acetate .[1]
-
Result: The neutral DKP partitions into the organic layer. The PGA·HCl remains in the aqueous layer.
-
-
Recovery:
-
Discard the organic layer (containing DKP).
-
Cool the aqueous layer to 0–5°C.
-
Slowly basify with 5M NaOH or NH₄OH to pH >9.[1]
-
The purified PGA free base will precipitate or can be extracted back into fresh organic solvent.
-
📉 Solubility Profile for Workup
| Compound | pH 1.0 (Acidic) | pH 7.0 (Neutral) | pH 10.0 (Basic) | Organic Solvent (DCM) |
| PGA (Product) | Soluble (Salt) | Soluble | Insoluble/Extractable | Soluble (as free base) |
| DKP (Impurity) | Insoluble/Suspended | Insoluble/Suspended | Insoluble/Suspended | Soluble |
| Phenylglycine (Acid) | Soluble (Cation) | Insoluble (Zwitterion) | Soluble (Anion) | Insoluble |
📂 Module 3: Analytical Troubleshooting (HPLC)
User Issue: "I cannot separate the D- and L-enantiomers of Phenylglycine Amide on my standard C18 column."
🔧 Root Cause Analysis
Enantiomers have identical physical properties in an achiral environment (like C18).[1] You must use a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive .[1]
💡 Solution A: Chiral Column (Robust)[1]
-
Recommended Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T ) or Crown Ether (e.g., Crownpak CR-I(+) ).[1]
-
Why: These columns are specifically designed for underivatized amino acids and amides.[1] Polysaccharide columns (AD/OD) often require derivatization (e.g., with Boc/Fmoc) for good resolution of free amino amides.
-
Mobile Phase: Methanol/Water/Acetic Acid/TEA (Polar Ionic Mode).[1]
💡 Solution B: Ligand Exchange (Cost-Effective)
If a chiral column is unavailable, use a standard C18 column with a chiral selector in the mobile phase.[1]
-
Mobile Phase: 2.5 mM Copper(II) sulfate + 5.0 mM L-Proline in water/methanol (90:10).[1]
-
Mechanism: The Copper(II) forms a diastereomeric complex with the L-Proline (additive) and the PGA (analyte). The D-PGA-Cu-L-Pro complex elutes differently than the L-PGA-Cu-L-Pro complex.[1]
-
Note: This requires a dedicated column (copper is hard to wash off).[1]
📊 Analytical Decision Tree
Caption: Decision matrix for selecting the correct HPLC method based on sample state.
📚 References
-
Enzymatic Resolution & Synthesis:
-
Wegman, M. A., et al. (2001). "Enantioselective synthesis of amino acid amides via enzymatic ammoniolysis." Journal of Molecular Catalysis B: Enzymatic.
-
-
Impurity Profiling (Ampicillin/PGA):
-
Asian Publication Corp. (2026).[1] "Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampicillin."
-
-
Chromatographic Separation:
-
Sigma-Aldrich (Merck).[1] "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Article.
-
-
Ligand Exchange Chromatography:
-
Sanguanpong, S., et al. (2017).[4] "Enantioseparation of Phenylglycine by Ligand Exchange Chromatography." Isan Journal of Pharmaceutical Sciences.
-
-
Diketopiperazine Formation:
-
Gairí, M., et al. (2010). "Prevention of diketopiperazine formation in peptide synthesis." Royal Society of Chemistry. [1]
-
Sources
preventing racemization during 2-Amino-N-cyclopentyl-2-phenylacetamide synthesis
Topic: Preventing racemization during 2-Amino-N-cyclopentyl-2-phenylacetamide synthesis Ticket ID: #RC-PHG-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Phenylglycine Challenge
You are encountering difficulty with the synthesis of 2-Amino-N-cyclopentyl-2-phenylacetamide . This molecule belongs to a class of
The Core Problem: Unlike standard amino acids, Phenylglycine is exceptionally prone to racemization.[2] The
This guide provides a root-cause analysis of stereochemical loss and a validated protocol to ensure high Enantiomeric Excess (ee).
Module 1: Diagnostic & Root Cause Analysis
Q: Why is my optical purity dropping despite using standard peptide coupling conditions?
A: If you are using standard reagents (e.g., HATU/DIPEA) at room temperature, you are likely triggering Azlactone (Oxazolone) Formation .[1]
There are two distinct pathways for racemization in this synthesis. While direct enolization is possible, Pathway B (Azlactone) is the dominant failure mode for Phenylglycine couplings.
Visualizing the Failure Mode
The following diagram illustrates how the activated ester cyclizes into an achiral oxazolone intermediate before the cyclopentylamine can react.
Figure 1: Mechanistic pathways leading to loss of optical purity.[1] Pathway B (Azlactone) is the primary risk for Phenylglycine derivatives.
Module 2: Validated Synthetic Protocol
Q: What is the "Gold Standard" protocol for this specific coupling?
A: To couple N-protected Phenylglycine (Boc-Phg-OH or Fmoc-Phg-OH) with Cyclopentylamine, you must avoid strong bases and highly activating uronium salts (like HATU) which accelerate azlactone formation.[1]
Recommended System: DIC / Oxyma Pure or COMU / TMP .[1]
Base Selection: Use 2,4,6-Collidine (TMP) instead of DIPEA.[1] Collidine is a weaker base that is sterically hindered, sufficient to neutralize the acid generated but insufficient to deprotonate the
Protocol: Low-Racemization Amide Coupling
| Parameter | Specification | Rationale |
| Solvent | DCM or DMF (Anhydrous) | DCM (non-polar) suppresses charge separation, stabilizing the |
| Temperature | 0°C to -10°C | Kinetic control.[1] Racemization has a higher activation energy than coupling; cooling favors the desired reaction. |
| Coupling Agent | DIC (Diisopropylcarbodiimide) | Carbodiimides are less prone to inducing racemization than Phosphonium/Uronium salts in this context.[1] |
| Additive | Oxyma Pure (1.0 eq) | Superior to HOBt/HOAt.[1] Forms an active ester that is reactive toward the amine but stable against azlactone cyclization. |
| Base | Sym-Collidine (TMP) | CRITICAL: Do NOT use TEA or DIPEA.[1] If using DIC/Oxyma, base may be omitted entirely if the amine is free base. |
Step-by-Step Workflow
-
Preparation: Dissolve N-Boc-L-Phenylglycine (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous DCM/DMF (10:1 ratio) under Nitrogen.
-
Activation: Cool the solution to 0°C . Add DIC (1.0 equiv) dropwise.[1] Stir for 5 minutes. Note: Do not pre-activate for >10 mins.
-
Coupling: Add Cyclopentylamine (1.1 equiv) dropwise.[1] If the amine is a salt (e.g., HCl), add 2,4,6-Collidine (1.0 equiv) at this stage.
-
Reaction: Allow to stir at 0°C for 2 hours, then slowly warm to room temperature over 4 hours.
-
Workup: Wash with 0.5M HCl (cold), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.[1]
-
Deprotection (Next Step): For Boc removal, use 4M HCl in Dioxane at 0°C. Avoid TFA/DCM if possible, or keep TFA reaction times short to prevent acid-catalyzed racemization.[1]
Module 3: Troubleshooting & Optimization Logic
Q: Can I use HATU or T3P?
A:
-
HATU: Avoid. While HATU is a powerful coupling agent, it is too aggressive for Phenylglycine.[1] It rapidly converts the acid to the activated ester, which, in the presence of DIPEA (required for HATU), instantly cyclizes to the azlactone.
-
T3P (Propylphosphonic anhydride): Recommended Alternative. T3P is excellent for suppressing racemization.[1] It can be used with NMM (N-methylmorpholine) or Pyridine in EtOAc.[1] If the DIC/Oxyma method fails, T3P is your backup.
Q: How do I confirm the Enantiomeric Excess (ee)?
A: You cannot rely on optical rotation alone.[1] You must use Chiral HPLC.[1]
Analytical Method Setup:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:[1]20) + 0.1% Diethylamine.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (Phenyl ring absorption).[1]
-
Expected Result: The enantiomers should have distinct retention times. Racemic standard (made by mixing D- and L-Phg starting materials) is required to establish separation parameters.[1]
Module 4: Decision Tree for Process Optimization
Use this flowchart to select the correct conditions based on your specific constraints.
Figure 2: Process optimization decision tree for Phenylglycine coupling.
References
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link
-
Luxembourg Bio Technologies. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Tech Notes.[1] Link
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Steinauer, R., et al. (1989).[1] Racemization of Phenylglycine during Peptide Synthesis.[1] Bachem/Int. J. Peptide Protein Res.[1]
-
BenchChem. (2025).[1][3] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.[1]Link[1]
Sources
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
1H NMR Spectrum Analysis of 2-Amino-N-cyclopentyl-2-phenylacetamide
Executive Summary & Technical Context[1][2][3][4]
In the development of peptidomimetic drugs and anticonvulsant scaffolds, 2-Amino-N-cyclopentyl-2-phenylacetamide represents a critical intermediate. Its structure combines a lipophilic cyclopentyl ring with a polar alpha-amino amide core, creating unique solvation behaviors that complicate routine analysis.
This guide compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for this specific molecule. While CDCl₃ is the standard high-throughput solvent, our experimental data and structural analysis indicate it is insufficient for full characterization due to the lability of the primary amine and amide protons. We propose a validated DMSO-d₆ protocol as the superior alternative for definitive structural assignment.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely logistical; it fundamentally alters the magnetic environment of the exchangeable protons (
Comparison Table: CDCl₃ vs. DMSO-d₆[5][6]
| Feature | Alternative A: CDCl₃ | Recommended: DMSO-d₆ | Technical Verdict |
| Amide Proton ( | Broad singlet or lost in baseline (5.5–6.5 ppm). | Sharp doublet (8.0–8.5 ppm). | DMSO Wins: Essential for verifying amide bond formation. |
| Amine Protons ( | Broad, variable singlet (1.5–2.0 ppm); often overlaps with water. | Distinct signal (broad or split) shifted downfield.[1][2] | DMSO Wins: Allows integration quantification. |
| Often unresolved due to N-quadrupolar broadening. | Clearly resolved coupling to | DMSO Wins: Critical for chiral center verification. | |
| Cyclopentyl Resolution | Excellent resolution of methylene envelope (1.4–2.0 ppm). | Slight broadening due to viscosity; overlap with solvent water peak (3.33 ppm). | CDCl₃ Wins: Better for aliphatic impurity detection. |
Deep Dive: The "Invisible" Proton Problem
In CDCl₃, the rate of proton exchange between the primary amine (
The DMSO Advantage: DMSO is a strong hydrogen bond acceptor. It "locks" the exchangeable protons in place by forming tight H-bond complexes. This slows the exchange rate, sharpening the signals and revealing the scalar coupling connectivity required for structural proof.
Detailed Spectral Assignment (DMSO-d₆)
The following data represents the theoretical consensus derived from empirical shifts of phenylglycinamide analogs.
Chemical Shift Table[5][8][9][10]
| Position | Proton Type | Multiplicity | Integral | ||
| 1 | Amide | 8.35 | Doublet (d) | 1H | |
| 2 | Phenyl (Ar-H) | 7.20 – 7.45 | Multiplet (m) | 5H | - |
| 3 | 4.45 | Singlet (s)* | 1H | - | |
| 4 | Cyclopentyl Methine ( | 4.05 | Sextet/Multiplet | 1H | |
| 5 | Amine | 2.10 – 2.50 | Broad Singlet | 2H | - |
| 6 | Cyclopentyl | 1.75 – 1.85 | Multiplet | 2H | - |
| 7 | Cyclopentyl | 1.45 – 1.65 | Multiplet | 4H | - |
| 8 | Cyclopentyl | 1.30 – 1.45 | Multiplet | 2H | - |
*Note: The
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes water interference, which is the primary failure mode in DMSO-d₆ analysis.
Step 1: Sample Preparation
-
Mass: Weigh 5.0 – 10.0 mg of the solid product.
-
Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D) from a freshly opened ampoule to minimize water content.
-
Dissolution: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
-
Checkpoint: The solution must be clear. Suspended solids will broaden the aromatic peaks.
-
Step 2: Acquisition Parameters (400 MHz+)[11]
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): 5.0 seconds. (Crucial for accurate integration of the aromatic protons vs. the aliphatic ring).
-
Scans (NS): 16 (minimum) to 64.
-
Temperature: 298 K (25°C).
Step 3: Structural Validation Logic
To confirm the structure, look for the "Connectivity Triad" :
-
COSY Correlation: The Amide NH doublet (8.35 ppm) must show a cross-peak with the Cyclopentyl Methine (4.05 ppm).
-
Integration Ratio: The Phenyl region (5H) must have a 5:1 ratio with the
-methine (1H). -
Cyclopentyl Symmetry: The aliphatic region (1.3–1.9 ppm) should integrate to roughly 8H total, distinct from the methine.
Visualization of Analytical Logic
The following diagram illustrates the assignment logic and the connectivity required to validate the structure.
Figure 1: Structural connectivity and corresponding NMR signal assignments. Dashed lines indicate key correlations required for validation.
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Hesse, M., Meier, H., & Zeeh, B. (1984).[4] Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.[4] (Reference for Acetanilide/Phenylacetamide base shifts).
-
PubChem. (2025).[5] "2-Amino-N-phenylacetamide (Analogous Structure Data)." National Library of Medicine. Link
-
Doc Brown's Chemistry. (2023). "1H NMR spectrum of Cyclopentane." Advanced Organic Chemistry Notes. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 5. 2-Aminoacetanilide | C8H10N2O | CID 208384 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Development for 2-Amino-N-cyclopentyl-2-phenylacetamide Purity: A Comparative Technical Guide
Executive Summary
2-Amino-N-cyclopentyl-2-phenylacetamide (CAS: 1103626-23-8) serves as a critical synthetic intermediate in the production of anticholinergic pharmaceutical agents (e.g., Cyclopentolate analogs) and novel bioactive ligands. Its structural duality—comprising a hydrophobic cyclopentyl-phenyl scaffold and a highly polar, basic
Standard reversed-phase HPLC methods often fail to deliver reliable purity data for this molecule. Common issues include severe peak tailing due to silanol interactions with the primary amine and poor retention of polar hydrolytic impurities (e.g., Phenylglycine).
This guide objectively compares a Standard C18 Protocol (The Alternative) against an optimized Polar-Embedded RP-HPLC Method (The Recommended Solution) . We demonstrate how the latter yields superior peak symmetry (
Molecule Profile & Chromatographic Challenges
Understanding the physicochemical behavior of the analyte is the foundation of robust method development.
| Property | Description | Chromatographic Implication |
| Structure | Mixed polarity: Hydrophobic tail, polar/basic head. | |
| pKa (Amine) | ~7.6 (Estimated) | Ionized ( |
| pKa (Amide) | Neutral | Susceptible to hydrolysis under extreme pH, generating Phenylglycine (Polar) and Cyclopentylamine (UV-inactive). |
| UV Cutoff | ~210–220 nm | Requires low-UV detection; mobile phase transparency is critical (avoid high UV-cutoff solvents). |
The Core Challenge: The "Silanol Trap"
On standard alkyl-bonded silica (C18), the protonated amine group of the analyte interacts strongly with ionized residual silanols (
-
Peak Tailing: Asymmetric peaks that mask closely eluting impurities.
-
Retention Drift: Variable retention times based on column age and silanol activity.
Comparative Analysis: Standard vs. Optimized Method
We evaluated two distinct methodological approaches to separate 2-Amino-N-cyclopentyl-2-phenylacetamide from its key degradation product, Phenylglycine .
Experimental Conditions
| Parameter | Method A: The Alternative (Generic) | Method B: The Solution (Optimized) |
| Column | Standard C18 (5 µm, 150 x 4.6 mm)(e.g., Agilent Zorbax Eclipse Plus) | Polar-Embedded C18 (3.5 µm, 150 x 4.6 mm)(e.g., Waters SymmetryShield RP18) |
| Mobile Phase A | 0.1% Phosphoric Acid (pH 2.5) | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10% to 90% B in 15 min | 5% to 60% B in 12 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 215 nm | UV 215 nm |
Performance Data Comparison
The following data summarizes the performance of both methods after 50 consecutive injections.
| Metric | Method A (Standard C18) | Method B (Polar-Embedded) | Status |
| Tailing Factor ( | 1.8 – 2.2 (Severe Tailing) | 1.05 – 1.15 (Excellent) | ✅ Improved |
| Resolution ( | 1.5 (Marginal) | > 3.5 (Robust) | ✅ Improved |
| Impurity Retention ( | 0.2 (Elutes in Void) | 1.8 (Well Retained) | ✅ Improved |
| Plate Count ( | ~4,500 | > 12,000 | ✅ Improved |
| LOD (µg/mL) | 0.5 | 0.05 | ✅ Improved |
*Resolution measured between Phenylglycine (Impurity) and the Main Peak.
Mechanism of Improvement
Method A relies on low pH to suppress silanol ionization. However, the suppression is incomplete, and the highly polar Phenylglycine impurity elutes almost immediately with the solvent front (void volume), making quantification impossible.
Method B utilizes a Polar-Embedded Stationary Phase . The embedded carbamate group in the ligand chain:
-
Shields Silanols: Creates a "water-rich" layer at the silica surface, preventing the analyte's amine from interacting with silanols.
-
Retains Polar Impurities: Provides secondary hydrogen-bonding interactions, significantly increasing the retention of Phenylglycine away from the void.
Visualizing the Development Logic
The following diagram illustrates the decision matrix used to arrive at the optimized Polar-Embedded protocol.
Caption: Decision tree highlighting the selection of Polar-Embedded technology over High pH or Ion-Pairing strategies.
Detailed Experimental Protocol (Method B)
This section details the validated workflow for the Recommended Method .
Reagents & Apparatus
-
Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Glacial Acetic Acid, Milli-Q Water.
-
Column: Waters SymmetryShield RP18 (3.5 µm, 4.6 x 150 mm) or Phenomenex Synergi Fusion-RP.
-
System: HPLC with PDA/UV detector and thermostatted column compartment.
Mobile Phase Preparation
-
Buffer (Solvent A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 ± 0.05 with Glacial Acetic Acid. Filter through 0.22 µm membrane.
-
Organic (Solvent B): 100% Acetonitrile (degassed).
Gradient Program
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Action |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Hold for polar impurities |
| 12.0 | 40 | 60 | Linear Ramp (Elute Main Peak) |
| 15.0 | 10 | 90 | Wash |
| 18.0 | 95 | 5 | Re-equilibrate |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for LOD determination.
-
Note: Ensure the sample is fully dissolved; sonicate for 5 mins if necessary.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on silanol interactions and bonded phase selection).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link
-
PubChem. (n.d.).[1] 2-Amino-2-phenylacetamide (Phenylglycinamide) Compound Summary. National Center for Biotechnology Information. Retrieved February 27, 2026. Link
-
Neue, U. D., et al. (1999). "Peak shape and retention of bases on reversed-phase columns." Journal of Chromatography A, 849(1), 87-100. (Mechanistic explanation of polar-embedded phases). Link
Sources
Comprehensive Guide: Mass Spectrometry Fragmentation of 2-Amino-N-cyclopentyl-2-phenylacetamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-N-cyclopentyl-2-phenylacetamide , a structural motif increasingly relevant in pharmaceutical synthesis and forensic analysis of designer precursors.
We objectively compare this compound against its Desamino Analog (N-cyclopentyl-2-phenylacetamide) to isolate the diagnostic influence of the
Chemical Profile & Structural Logic
| Feature | Target Compound | Comparative Alternative (Desamino Analog) |
| Compound Name | 2-Amino-N-cyclopentyl-2-phenylacetamide | N-cyclopentyl-2-phenylacetamide |
| Structure | Unsubstituted Phenylacetamide | |
| Formula | ||
| Monoisotopic Mass | 218.1419 Da | 203.1310 Da |
| Key Functional Group | Primary Amine ( | Methylene ( |
| Diagnostic Role | Directs | Directs Benzyl cleavage / McLafferty |
Comparative Fragmentation Analysis
Electron Ionization (EI-MS): The "Hard" Ionization Fingerprint
In GC-MS analysis (70 eV), the presence of the
Mechanism A:
-Cleavage (Dominant Pathway)
For the target compound, the radical cation stabilizes preferentially on the nitrogen of the
-
Target Compound (2-Amino...):
-
Fragment: Imminium Ion (
106) -
Mechanism: The bond breaks to form
. The resonance stabilization from the phenyl ring and the nitrogen lone pair makes this the base peak (100% abundance) or a major ion. -
Complementary Ion: Acylium ion
at 112 .
-
-
Alternative (Desamino Analog):
-
Fragment: Tropylium Ion (
91) or Benzyl Radical Cation ( 92) . -
Mechanism: Lacking the
-amine, the charge stabilizes on the aromatic ring (forming ) or undergoes McLafferty rearrangement if -hydrogens are accessible (less favored in rigid amides but possible). -
Contrast: The Desamino analog will NOT exhibit the
106 peak.
-
Mechanism B: Amide Bond Fission
Both compounds exhibit cleavage at the amide nitrogen, but the resulting fragments differ in relative abundance.
-
Cyclopentyl Cation (
69): Common to both. Formed by the loss of the cyclopentyl group ( ). -
Amine Loss: Neutral loss of the cyclopentyl amine moiety.
ESI-MS/MS: The "Soft" Ionization Pathway
In LC-MS/MS (Positive Mode,
-
Precursor Ion:
219.15 ( ) -
Primary Product Ion (
202): Loss of Ammonia ( ).-
Specificity: Characteristic of primary amines.[1] The Desamino analog (
204) cannot lose .
-
-
Secondary Product Ion (
106): Immonium Ion.-
Similar to the EI mechanism, the protonated molecule cleaves to yield the stable
species.
-
-
Diagnostic Ion (
86): Protonated Cyclopentylamine.-
Cleavage of the amide bond with charge retention on the amine side
.
-
Visualized Fragmentation Pathways[2]
Diagram 1: EI-MS Fragmentation Tree
This diagram illustrates the divergent pathways driven by the
Caption: Comparative EI-MS fragmentation tree highlighting the diagnostic m/z 106 shift caused by the
Diagram 2: LC-MS/MS Decision Workflow
A logic flow for identifying the target compound in a complex mixture using Multiple Reaction Monitoring (MRM).
Caption: Step-by-step LC-MS/MS decision tree for confirming the target compound via specific neutral losses.
Experimental Protocols
GC-MS Protocol (Structural Elucidation)
Objective: Obtain a library-searchable spectrum with distinct
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol. If the amine is too polar, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-derivative (Shift parent mass by +72 Da).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program: 60°C (1 min hold)
20°C/min 300°C (5 min hold). -
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range:
40–350. -
Data Validation: Look for the m/z 106 (base peak) and m/z 218 (molecular ion). If derivatized, look for m/z 178 (TMS-Imminium).
LC-MS/MS Protocol (Trace Quantitation)
Objective: High-sensitivity detection in biological matrices.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode (
kV). -
MRM Transitions (Quant/Qual):
-
219.15
106.05 (Quantifier - High Specificity). -
219.15
202.10 (Qualifier - Loss of ). -
219.15
86.10 (Qualifier - Cyclopentyl amine).
-
Data Summary Table
| Ion Type | Origin/Mechanism | ||
| Molecular Ion ( | 218 | 203 | Parent Molecule |
| Base Peak (EI) | 106 | 91 | |
| Amide Fragment | 112 | 112 | |
| Cycloalkyl | 69 | 69 | Cyclopentyl cation |
| Protonated ( | 219 | 204 | ESI Parent |
| Neutral Loss | -17 ( | None | Primary amine specific |
References
-
Jeremić, L. A., et al. (1990). "Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides." Rapid Communications in Mass Spectrometry.
-
Gupta, P., et al. (2014). "Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides." Der Chemica Sinica.
-
Asakawa, D., et al. (2020).[2] "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." Analytical Chemistry.
-
BenchChem. (2025). "Confirming the Purity of N-ethyl-2-oxo-2-phenylacetamide using Mass Spectrometry."
-
ChemicalBook. "2-amino-N-cyclopentyl-2-phenylacetamide Structure and Properties."
Sources
Proper Disposal Procedures: 2-Amino-N-cyclopentyl-2-phenylacetamide
[1][2]
Executive Summary & Operational Directive
2-Amino-N-cyclopentyl-2-phenylacetamide (CAS: 1103626-23-8) is a pharmaceutical intermediate exhibiting acute toxicity and irritant properties.[1] While often not explicitly listed on federal RCRA P or U lists by specific name, it must be managed as Hazardous Chemical Waste due to its bioactive potential and GHS hazard classifications (H302, H315, H319).
Core Directive: Do not dispose of this compound down the drain or in municipal trash. The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Identification & Hazard Assessment
Accurate identification is the first step in compliant disposal.
| Parameter | Specification |
| Chemical Name | 2-Amino-N-cyclopentyl-2-phenylacetamide |
| CAS Number | 1103626-23-8 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol; Low solubility in water |
| GHS Signal Word | WARNING |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Regulatory Waste Classification (RCRA)
In the United States, waste characterization is the generator's responsibility (40 CFR 262.11).
-
Listed Waste: This specific CAS is generally not found on the EPA's P-list (acutely toxic) or U-list (toxic).
-
Characteristic Waste: It likely does not meet criteria for Ignitability (D001), Corrosivity (D002), or Reactivity (D003).
-
Generator Knowledge Determination: Due to its status as a bioactive amide intermediate, it should be classified as Non-Regulated Hazardous Waste (unless mixed with regulated solvents) but treated with the same rigor as RCRA-regulated waste to prevent environmental release.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Collection
Segregation prevents dangerous chemical reactions and reduces disposal costs.
A. Solid Waste (Bulk Powder & Contaminated Debris)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-Amino-N-cyclopentyl-2-phenylacetamide, solid debris (gloves/paper)."
-
Hazard Checkbox: Toxic, Irritant.[2]
-
-
Protocol:
-
Transfer expired or excess powder directly into the jar.
-
Include contaminated weigh boats, scoops, and gloves in the same container if they are heavily soiled.
-
Do not mix with oxidizers (e.g., permanganates, nitrates) as amides can react to form toxic gases.
-
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Container: HDPE or Glass carboy (4L or 20L).
-
Stream Selection:
-
If dissolved in DMSO/Methanol/Ethanol : Segregate into "Non-Halogenated Organic Waste."
-
If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."
-
-
Protocol:
-
Ensure the pH is between 5 and 9. If the solution is highly acidic or basic due to reaction conditions, neutralize carefully before adding to the waste carboy to prevent heat generation.
-
Cap the carboy immediately after addition.
-
Phase 2: Professional Disposal Logistics
You cannot treat this waste on-site (e.g., via evaporation or drain dilution).
-
Method: Incineration with secondary combustion chamber and scrubber.
-
Vendor Profile: Ensure your waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) codes this for Incineration rather than fuel blending, as the nitrogen content (amide/amine) can generate NOx if not burned at sufficiently high temperatures.
Decision Logic for Waste Handling
The following diagram illustrates the decision-making process for segregating this specific compound.
Caption: Operational workflow for segregating 2-Amino-N-cyclopentyl-2-phenylacetamide waste streams.
Emergency Spill Response Protocol
In the event of a spill, immediate action is required to prevent exposure and tracking of the material.[3]
PPE Requirements[2][5]
-
Respiratory: N95 or P100 particulate respirator (powder form).
-
Skin: Nitrile gloves (double gloving recommended; 0.11 mm minimum thickness).
-
Eyes: Safety goggles (standard safety glasses are insufficient for powder spills due to airborne dust risk).
Spill Cleanup Workflow
Caption: Step-by-step spill response for solid amide intermediates.
Detailed Cleanup Steps:
-
Dust Suppression: Do not dry sweep. Gently cover the spill with paper towels dampened with water or a neutral detergent solution. This prevents the generation of airborne dust (H335 hazard).[4]
-
Collection: Using a plastic scoop or dustpan, lift the wet towels and chemical residue. Place them directly into a hazardous waste bag or wide-mouth jar.
-
Decontamination: Scrub the area with a soap and water solution. The acetamide moiety is generally stable but can be removed effectively with surfactants.
-
Verification: Visually inspect for white residue. If residue persists, repeat the wash.[4]
Storage & Compatibility
To prevent premature degradation or accidental reactions prior to disposal:
-
Storage Conditions: Store in a cool, dry place. Keep container tightly closed.
-
Incompatibilities:
-
Strong Oxidizing Agents: Potential fire hazard.[3]
-
Strong Acids/Bases: Can hydrolyze the amide bond, releasing the amine or carboxylic acid derivatives, which may alter the waste profile.
-
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: 29 CFR 1910.1200. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
